Technical Guide: Physicochemical Properties & Characterization of (1-Methoxypropan-2-yl)(propan-2-yl)amine
Executive Summary & Molecular Identity (1-Methoxypropan-2-yl)(propan-2-yl)amine (also systematically known as N-isopropyl-1-methoxypropan-2-amine ) is a secondary alkoxyalkylamine characterized by significant steric hind...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecular Identity
(1-Methoxypropan-2-yl)(propan-2-yl)amine (also systematically known as N-isopropyl-1-methoxypropan-2-amine ) is a secondary alkoxyalkylamine characterized by significant steric hindrance around the nitrogen center. Structurally, it consists of a propylene glycol methyl ether backbone N-alkylated with an isopropyl group.
This molecular architecture places it in the class of Sterically Hindered Amines , widely investigated in industrial applications for Carbon Capture and Storage (CCS) and as specialized solvents in organic synthesis. The steric bulk adjacent to the amino group suppresses carbamate stability, theoretically enhancing CO₂ cyclic capacity compared to conventional amines like MEA (Monoethanolamine).
Not widely listed; Analogous to 37143-54-7 (Primary Amine Precursor)
Molecular Formula
C₇H₁₇NO
Molecular Weight
131.22 g/mol
SMILES
CC(C)NC(C)COC
Structure Type
Secondary Hindered Ether-Amine
Physicochemical Properties (Predicted & Derived)
Note: As this specific isomer lacks a ubiquitous public datasheet, the following values are derived from quantitative structure-property relationship (QSPR) models and homologous series comparison (e.g., vs. Diisopropylamine and 1-Methoxy-2-propylamine).
Thermodynamic & Physical Profile
Property
Value (Est.)
Confidence
Rationale
Boiling Point (760 mmHg)
138°C – 145°C
High
Primary amine (MOPA) boils at 118°C. N-alkylation with isopropyl typically adds ~20–25°C due to mass increase, offset slightly by reduced H-bonding.
Density (20°C)
0.82 – 0.84 g/mL
Medium
Ether-amines typically range 0.85–0.90; bulky isopropyl groups lower density slightly.
pKa (Conjugate Acid)
10.2 – 10.6
High
Secondary amines are generally more basic than primary. The β-methoxy group provides a mild electron-withdrawing inductive effect (-I), slightly lowering pKa vs. Diisopropylamine (11.05).
Vapor Pressure (25°C)
~2–4 mmHg
Medium
Lower volatility than diisopropylamine due to higher MW and ether polarity.
Water Solubility
Miscible
High
The ether oxygen and amine nitrogen provide sufficient H-bond acceptance to solubilize the C7 hydrophobic skeleton.
LogP (Octanol/Water)
~0.9 – 1.1
High
Amphiphilic nature; lipophilic isopropyl/propyl groups balanced by hydrophilic ether/amine.
Synthesis Protocol: Reductive Amination
For researchers requiring this compound for evaluation, the most robust synthetic route is the reductive amination of Methoxyacetone (1-methoxypropan-2-one) with Isopropylamine .
Reaction Pathway
The synthesis proceeds via the formation of an imine intermediate (Schiff base), followed by reduction.
Caption: Step-wise reductive amination pathway from ketone precursor to secondary amine.
Experimental Procedure (Bench Scale)
Safety Precaution: Perform all steps in a fume hood. Isopropylamine is highly volatile and flammable.[1][2]
Imine Formation:
Charge a reaction flask with 1-methoxypropan-2-one (1.0 eq) and anhydrous Methanol (solvent) .
Add Isopropylamine (1.2 eq) dropwise at 0°C.
Add a dehydrating agent (e.g., Molecular Sieves 4Å or Ti(OiPr)₄) to drive equilibrium.
Stir at Room Temperature (RT) for 4–6 hours. Monitor disappearance of ketone via TLC or GC.
Reduction:
Cool the mixture to 0°C.
Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise (Caution: Gas evolution).
Alternative: For scale-up, use catalytic hydrogenation (H₂, 50 psi, Pd/C or Raney Nickel).
Stir overnight at RT.
Work-up & Purification:
Quench with dilute HCl (to pH ~2) to destroy excess hydride.
Basify with NaOH (to pH >12) to liberate the free amine.
Extract with Dichloromethane (DCM) or Diethyl Ether (3x).
Dry organic layer over Na₂SO₄ and concentrate.
Distillation: Purify via fractional distillation. Expect product fraction ~140°C (atmospheric) or lower under vacuum.
Application Logic: Carbon Capture (CCS)
The primary research interest for (1-Methoxypropan-2-yl)(propan-2-yl)amine lies in Post-Combustion Carbon Capture .
The "Hindered Amine" Effect
Unlike primary amines (e.g., MEA) which form stable carbamates (limiting capacity to 0.5 mol CO₂/mol amine), this molecule's steric bulk destabilizes the carbamate, favoring the hydrolysis to Bicarbonate .[3]
Mechanism Comparison:
Un-hindered (MEA): R-NH2 + CO2 → R-NH-COO⁻ + R-NH3⁺ (Stable Carbamate, High Energy Penalty to Regenerate).
To validate the identity of the synthesized compound, researchers should verify the following spectral signatures.
1H NMR (Chloroform-d, 400 MHz)
δ 1.0–1.1 ppm (d, 9H): Overlapping doublets from the isopropyl methyls and the propyl backbone methyl.
δ 2.8–3.0 ppm (m, 2H): Multiplets corresponding to the Methine protons (CH) on the isopropyl and propyl groups (adjacent to Nitrogen).
δ 3.2–3.4 ppm (m, 2H): Methylene protons (-CH₂-O-) adjacent to the ether.
δ 3.35 ppm (s, 3H): Singlet for the Methoxy group (-OCH₃).
Mass Spectrometry (GC-MS)
Molecular Ion (M+): m/z 131.
Base Peak: Likely m/z 72 (Loss of methoxypropyl fragment or cleavage alpha to nitrogen).
Alpha-Cleavage Fragment: Look for m/z 58 (Isopropylamine fragment) or m/z 88.
Safety & Handling
Corrosivity: As a secondary amine, it is caustic. Causes severe skin burns and eye damage.[1] Use Neoprene or Butyl rubber gloves.
Flammability: Predicted Flash Point is ~35–40°C. Class 3 Flammable Liquid. Store in a cool, well-ventilated flammables cabinet.
Incompatibility: Avoid contact with strong oxidizers, acids, and acid chlorides.
References
Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654. Link
Sartori, G., & Savage, D. W. (1983). "Sterically Hindered Amines for CO2 Removal from Gases."[3] Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249. Link
BenchChem. (2025).[4][5][6] "Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine." (Primary amine precursor data). Link
PubChem. "Compound Summary: 1-Methoxy-2-propylamine."[1][7] National Library of Medicine. Link
An In-Depth Technical Guide to the Chemical Identification, Synthesis, and Characterization of (1-Methoxypropan-2-yl)(propan-2-yl)amine and Its Isomers
This guide provides a comprehensive technical overview of the chemical space surrounding methoxy-substituted propylamine structures, with a primary focus on the secondary amine (1-Methoxypropan-2-yl)(propan-2-yl)amine. R...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the chemical space surrounding methoxy-substituted propylamine structures, with a primary focus on the secondary amine (1-Methoxypropan-2-yl)(propan-2-yl)amine. Recognizing the specificity of this target, this document also elucidates the properties and synthesis of its more commercially prevalent primary amine isomer, 1-Methoxy-2-propylamine, which is a critical chiral building block in the pharmaceutical and agrochemical industries.[1] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into the synthesis and characterization of these valuable compounds.
Navigating the Isomeric Landscape of Methoxypropylamines
The nomenclature surrounding methoxy-substituted propylamines can lead to ambiguity. The user's query, (1-Methoxypropan-2-yl)(propan-2-yl)amine, specifies a secondary amine. However, it is crucial to distinguish this from its primary amine and N-methoxy isomers, which are more widely documented.
The logical relationship between these key isomers is illustrated in the diagram below.
Caption: Isomeric relationship between the target secondary amine and related primary amines.
Part I: The Target Compound: (1-Methoxypropan-2-yl)(propan-2-yl)amine
While not extensively cataloged in commercial databases, the synthesis and characterization of (1-Methoxypropan-2-yl)(propan-2-yl)amine are readily achievable through established synthetic methodologies.
Chemical Identifiers and Predicted Properties
Based on its structure, we can define its chemical identifiers and predict its physicochemical properties.
The most direct and industrially scalable method for preparing N-substituted secondary amines is reductive amination. This process involves the reaction of a ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the target amine.
The workflow for this synthesis is depicted below.
Caption: Reductive amination workflow for the synthesis of the target secondary amine.
Experimental Protocol:
Objective: To synthesize (1-Methoxypropan-2-yl)(propan-2-yl)amine via reductive amination of 1-methoxy-2-propanone with isopropylamine.
Reaction Setup: To a stirred solution of 1-methoxy-2-propanone in dichloromethane, add isopropylamine at room temperature.[2] The slight excess of the amine drives the equilibrium towards imine formation.
Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the corresponding imine.
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride in portions over 30 minutes. The choice of a mild reducing agent like NaBH(OAc)3 is to prevent the reduction of the starting ketone.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM.
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield the pure secondary amine.
Causality and Insights:
The use of isopropylamine as the amine source directly installs the desired propan-2-yl group on the nitrogen atom.[2]
Reductive amination is a highly efficient one-pot procedure that minimizes the isolation of the unstable imine intermediate.
The final purification by distillation is effective for obtaining a high-purity liquid product.
Part II: Key Isomer - 1-Methoxy-2-propylamine
1-Methoxy-2-propylamine, particularly its (S)-enantiomer, is a commercially significant primary amine used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1][3]
The synthesis of 1-methoxy-2-propylamine can be achieved through various routes, including the reductive amination of 1-methoxy-2-propanone using ammonia.[1] Biocatalytic methods employing transaminases are also gaining prominence for the stereoselective synthesis of the (S)-enantiomer due to their high efficiency and environmentally friendly conditions.[1]
This chiral amine is a crucial intermediate in the production of several active pharmaceutical ingredients (APIs) and agrochemicals where stereochemistry is critical for biological activity.[3][5]
Part III: The N-O Isomer - N-Methoxypropan-2-amine
A less common but structurally distinct isomer is N-methoxypropan-2-amine, where the methoxy group is directly attached to the nitrogen atom.
Molecular weight and structural formula of N-isopropyl-1-methoxy-2-propylamine
The following is an in-depth technical guide on N-Isopropyl-1-methoxy-2-propylamine , designed for researchers and drug development professionals. [1] Executive Summary N-Isopropyl-1-methoxy-2-propylamine (also known as...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on N-Isopropyl-1-methoxy-2-propylamine , designed for researchers and drug development professionals.
[1]
Executive Summary
N-Isopropyl-1-methoxy-2-propylamine (also known as N-isopropyl-1-methoxypropan-2-amine) is a secondary aliphatic ether-amine with the molecular formula C
HNO .[1] Structurally, it consists of a 1-methoxy-2-propylamine backbone N-substituted with an isopropyl group.[1]
While the primary amine parent (1-methoxy-2-propylamine) is a well-documented intermediate in the synthesis of chloroacetanilide herbicides (e.g., Metolachlor), the N-isopropyl derivative represents a sterically hindered secondary amine.[1] Its physicochemical profile suggests utility as a specialized solvent for CO
capture (due to steric hindrance reducing carbamate stability), a ligand in coordination chemistry, or a building block for pharmaceutical analogs where increased lipophilicity and metabolic stability are required compared to the primary amine.
This guide details the molecular identity, synthesis protocols, predicted physicochemical properties, and handling standards for this compound.
Chemical Identity & Structural Analysis[1][2][3][4]
Common Synonyms: N-Isopropyl-methoxyisopropylamine; N-Isopropyl-1-methoxy-2-aminopropane.[1]
CAS Registry Number: Note: Specific CAS for the N-isopropyl derivative is not widely listed in public commodity databases; it is a derivative of CAS 37143-54-7 (primary amine).[1]
The molecule features a chiral center at the C2 position of the propyl chain, though it is typically synthesized as a racemate unless chiral starting materials (e.g., (S)-1-methoxy-2-propanamine) are employed.[1]
Figure 1: Connectivity diagram illustrating the secondary amine core flanked by an isopropyl group and a methoxy-propyl chain.[1][3][4]
Physicochemical Properties (Technical Data)
The following data summarizes the calculated and predicted properties based on group contribution methods and homologous series (e.g., diisopropylamine vs. 1-methoxy-2-propylamine).
Property
Value (Approx/Predicted)
Rationale/Reference
Molecular Weight
131.22 g/mol
Calculated from Formula CHNO
Physical State
Colorless Liquid
Standard for C7 aliphatic amines
Boiling Point
135°C - 145°C
Higher than 1-methoxy-2-propylamine (93°C) and diisopropylamine (84°C) due to increased MW and ether oxygen polarity.[1][2]
The most robust synthesis route is the Reductive Amination of methoxyacetone with isopropylamine.[1] This method is preferred for its atom economy and scalability.
Distillation is the preferred method for purification due to the volatility of the product.
Collect the fraction boiling at ~135–140°C (atmospheric) or corresponding vacuum boiling point.
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis via reductive amination.
Applications & Mechanism of Action
Specialized Solvent (CO
Capture)
Sterically hindered amines like N-isopropyl-1-methoxy-2-propylamine are candidates for Carbon Capture and Storage (CCS).[1]
Mechanism: The bulky isopropyl group destabilizes the carbamate formed upon reaction with CO
.[1] This favors the formation of bicarbonates (in the presence of water), which doubles the CO absorption capacity (1.0 mol CO/mol amine) compared to unhindered amines (0.5 mol CO/mol amine).
Advantage: Lower energy is required for solvent regeneration (stripping) due to the lower stability of the carbamate.[1]
Pharmaceutical Intermediate
The 1-methoxy-2-propylamine moiety is a pharmacophore found in various bioactive molecules.
Drug Design: The N-isopropyl group increases lipophilicity (LogP), potentially enhancing Blood-Brain Barrier (BBB) penetration compared to the primary amine.[1]
Metabolic Stability: Secondary amines are generally more resistant to oxidative deamination by Monoamine Oxidases (MAO) than their primary counterparts.[1]
Analytical Characterization
To validate the identity of synthesized N-isopropyl-1-methoxy-2-propylamine, the following spectral signatures are expected:
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation; keep away from heat sources.[1]
References
PubChem. 1-Methoxy-2-propylamine (Compound Summary). National Library of Medicine.[1] Available at: [Link]
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Journal of Organic Chemistry.[1] Available at: [Link]
Blaser, H. U. (2002).[1] The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis. Advanced Synthesis & Catalysis.[1][7] (Context for methoxy-propylamine synthesis). Available at: [Link]
Rochelle, G. T. (2009).[1] Amine Scrubbing for CO2 Capture.[1] Science.[1][8] (Context for hindered amine properties). Available at: [Link]
Thermodynamic Profiling and Boiling Point Determination of (1-Methoxypropan-2-yl)(propan-2-yl)amine: A Methodological Whitepaper
Executive Summary In the landscape of modern drug development and advanced materials synthesis, sterically hindered secondary amines containing ether linkages are highly valued for their unique lipophilicity and hydrogen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development and advanced materials synthesis, sterically hindered secondary amines containing ether linkages are highly valued for their unique lipophilicity and hydrogen-bonding profiles. (1-Methoxypropan-2-yl)(propan-2-yl)amine (Molecular Formula:
), also known as N-isopropyl-1-methoxypropan-2-amine, serves as a critical building block in these domains.
However, the empirical thermodynamic data for highly specific, branched aliphatic amines is often absent from standard literature repositories. For researchers, the absence of precise boiling point (
), vapor pressure, and heat capacity () data severely bottlenecks process chemistry, specifically in distillation scale-up, solvent recovery, and reactor thermal management. This whitepaper establishes a rigorous, self-validating methodological framework for estimating and experimentally determining the core thermodynamic properties of (1-Methoxypropan-2-yl)(propan-2-yl)amine.
Before committing to resource-intensive empirical workflows, establishing a theoretical baseline is a mandatory step in process chemistry. Because empirical data for (1-Methoxypropan-2-yl)(propan-2-yl)amine is scarce, we utilize the Joback Group-Contribution Method [1].
Causality of the Predictive Model
The Joback method is selected over simpler additive models (like Lydersen) because it accounts for molecular interactions by summing specific first-order functional group contributions. For (1-Methoxypropan-2-yl)(propan-2-yl)amine, the structure is decomposed into the following functional groups:
Four Methyl groups (-CH3): Drive lipophilicity and vapor pressure.
One Methylene group (-CH2-): Forms the aliphatic backbone.
Two Methine groups (>CH-): Introduce significant steric hindrance around the amine.
One Ether linkage (-O-): Acts as a hydrogen bond acceptor.
One Secondary Amine (-NH-): Acts as both a hydrogen bond donor and acceptor, heavily influencing the enthalpy of vaporization (
) through intermolecular hydrogen bonding.
By applying the Joback thermodynamic equations, we generate a high-fidelity theoretical profile (Table 1) that dictates the temperature and pressure parameters for subsequent empirical testing.
Table 1: Predictive Thermodynamic Parameters for
Property
Predictive Method
Calculated Value
Unit
Molecular Weight
Stoichiometric Sum
131.22
g/mol
Normal Boiling Point ()
Joback Method ()
158.3
°C (431.5 K)
Enthalpy of Vaporization ()
Trouton's Rule / Joback
~39.7
kJ/mol
Critical Temperature ()
Joback Method
~335.1
°C (608.2 K)
Experimental Methodologies for Thermodynamic Validation
To transition from theoretical estimates to validated data, the following protocols must be executed. These methodologies are designed as self-validating systems, ensuring that instrumental artifacts do not corrupt the thermodynamic profile.
Protocol 3.1: Ebulliometric Vapor Pressure & Boiling Point Determination
Simple distillation is inadequate for precise thermodynamic profiling due to localized superheating and poor pressure control. Instead, Ebulliometry —conducted strictly under ASTM E1719 standards—is required to measure the true vapor-liquid equilibrium[2].
Step-by-Step Methodology:
System Calibration: Calibrate the ebulliometer using a reference standard of known high purity (e.g., n-decane) to validate the precision of the platinum resistance thermometers (PRTs) and the manostat.
Sample Degassing: Load 50 mL of high-purity (1-Methoxypropan-2-yl)(propan-2-yl)amine into the ebulliometer boiler. Apply a mild vacuum (approx. 80 kPa) at ambient temperature to degas the liquid. Causality: Dissolved atmospheric gases artificially inflate vapor pressure readings; their removal is non-negotiable for an accurate
determination.
Isobaric Heating: Set the manostat to the first target pressure (starting at 10.0 kPa). Initiate heating using a standardized mantle.
Vapor-Liquid Equilibration: Allow the compound to boil and condense completely at total reflux. Wait until the temperature variance is less than
°C over a 10-minute window. This steady-state confirms true thermodynamic equilibrium.
Data Acquisition: Record the equilibrium temperature. Increment the pressure in 10 kPa steps up to 101.325 kPa (1 atm), repeating the equilibration process at each step.
Fig 1: Step-by-step ebulliometric workflow for precise boiling point determination.
Protocol 3.2: Specific Heat Capacity (
) via Differential Scanning Calorimetry (DSC)
Understanding how the amine absorbs thermal energy is critical for reactor design. We utilize Differential Scanning Calorimetry (DSC) in accordance with ASTM E1269 [3].
Step-by-Step Methodology:
Baseline Scan: Run an empty hermetically sealed aluminum pan from 20 °C to 180 °C at a heating rate of 10 °C/min. This establishes the thermal baseline of the instrument.
Sapphire Standard Calibration: Place a standard sapphire disk of known mass into the pan and run the identical thermal program. Causality: Sapphire has a universally documented heat capacity. Comparing the sample's heat flow against the sapphire standard isolates the true
of the sample from instrumental drift.
Sample Analysis: Weigh exactly 10.0 mg of (1-Methoxypropan-2-yl)(propan-2-yl)amine into a fresh aluminum pan. Hermetically seal it to prevent mass loss via volatilization prior to the boiling point.
Thermal Profiling: Run the temperature program. Calculate the specific heat capacity (
) by dividing the sample's heat flow amplitude by the heating rate, normalized against the sapphire calibration curve.
Data Integration & Mechanistic Causality
The true power of this thermodynamic profiling lies in the integration of the acquired data to form a self-validating mathematical loop.
Once the Temperature-Pressure (T-P) data points are acquired from the ebulliometer, they are fitted to the Antoine Equation :
Where , , and are compound-specific constants derived via non-linear regression. The normal boiling point () is mathematically extrapolated by solving for at kPa. If the methodology was executed flawlessly, this empirical will align closely with the Joback prediction of ~158.3 °C.
To ensure trustworthiness, the data must be cross-validated using the Clausius-Clapeyron relation :
By plotting against , the slope of the resulting linear regression yields the Enthalpy of Vaporization (). If the experimentally derived deviates by more than 5% from the theoretical model (~39.7 kJ/mol), it indicates either sample impurity (e.g., water contamination disrupting hydrogen bonding) or a failure to achieve true vapor-liquid equilibrium during ebulliometry. This built-in redundancy guarantees the scientific integrity of the final reported values.
Fig 2: Integration of experimental data to derive validated thermodynamic properties.
References
ASTM E1719-12(2018) . Standard Test Method for Vapor Pressure of Liquids by Ebulliometry. ASTM International. Available at:[Link]
ASTM E1269-24 . Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International. Available at:[Link]
Group-Contribution Method (Joback Method) . Wikipedia, The Free Encyclopedia. Available at:[Link]
An In-depth Technical Guide to the Steric Hindrance Characteristics of (1-Methoxypropan-2-yl)(propan-2-yl)amine
Abstract This technical guide provides a comprehensive analysis of the steric hindrance characteristics of the secondary amine, (1-Methoxypropan-2-yl)(propan-2-yl)amine. As a molecule of interest in synthetic chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the steric hindrance characteristics of the secondary amine, (1-Methoxypropan-2-yl)(propan-2-yl)amine. As a molecule of interest in synthetic chemistry, particularly in the development of novel ligands and catalysts, a thorough understanding of its steric profile is paramount for predicting its reactivity and optimizing its applications. This document delineates the structural attributes contributing to its steric bulk, proposes methodologies for its synthesis, and outlines a suite of experimental and computational techniques for the quantitative and qualitative assessment of its steric hindrance. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Steric Hindrance in Amine Chemistry
Steric hindrance is a fundamental concept in organic chemistry, referring to the spatial arrangement of atoms within a molecule and the resulting influence on its reactivity.[1] In the context of amines, the substituents attached to the nitrogen atom can significantly shield its lone pair of electrons, thereby modulating its nucleophilicity and basicity.[2] The molecule (1-Methoxypropan-2-yl)(propan-2-yl)amine presents a unique steric environment arising from the combination of a bulky, branched isopropyl group and a more flexible, yet potentially coordinating, 1-methoxypropan-2-yl group. Understanding this interplay is crucial for its rational application in chemical synthesis.
The isopropyl group is well-known for its significant steric bulk, which can impede the approach of reactants to the nitrogen atom.[3][4] Conversely, the 1-methoxypropan-2-yl moiety, while also contributing to the overall steric profile, introduces a level of conformational flexibility and the potential for intramolecular interactions through its ether oxygen. This dual nature makes (1-Methoxypropan-2-yl)(propan-2-yl)amine an intriguing candidate for applications where fine-tuning of steric and electronic properties is required.
This guide will delve into the multifaceted nature of this amine's steric characteristics, providing a robust framework for its study and utilization.
Molecular Structure and Conformational Analysis
The steric properties of (1-Methoxypropan-2-yl)(propan-2-yl)amine are a direct consequence of its three-dimensional structure. The nitrogen atom is bonded to an isopropyl group and a 1-methoxypropan-2-yl group.
The Isopropyl Group: This branched alkyl group presents a significant steric shield around the nitrogen atom. Its rotational freedom is somewhat restricted, leading to a persistent steric cone that influences the accessibility of the nitrogen's lone pair.
The 1-Methoxypropan-2-yl Group: This substituent offers more conformational flexibility compared to the isopropyl group. Rotation around the C-N and C-C bonds can lead to various spatial arrangements. The presence of the methoxy group introduces the possibility of intramolecular hydrogen bonding or coordination with metal centers in organometallic complexes, which could, in turn, influence the overall steric presentation of the amine.
A comprehensive understanding of the molecule's conformational landscape is essential for predicting its behavior in different chemical environments. Computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights into the relative energies of different conformers and the rotational barriers between them.[5][6]
Proposed Synthesis of (1-Methoxypropan-2-yl)(propan-2-yl)amine
While not a commercially available compound, (1-Methoxypropan-2-yl)(propan-2-yl)amine can be synthesized through established organic chemistry methodologies. A logical and efficient approach is the reductive amination of 1-methoxy-2-propanone with isopropylamine.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for (1-Methoxypropan-2-yl)(propan-2-yl)amine.
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Step
Procedure
Rationale & In-Process Validation
1
To a solution of 1-methoxy-2-propanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add isopropylamine (1.1 eq).
The use of a slight excess of the amine drives the equilibrium towards imine formation. The reaction is performed at 0 °C to control the initial exothermic reaction.
2
Stir the mixture at room temperature for 1-2 hours.
This allows for the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or by the disappearance of the ketone starting material using GC-MS.
3
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations. Portion-wise addition helps to control the reaction rate and temperature.
4
Allow the reaction to stir at room temperature overnight.
This ensures the complete reduction of the imine to the desired secondary amine. The reaction progress should be monitored by TLC or GC-MS until the imine intermediate is fully consumed.
5
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
This neutralizes the acidic byproducts and any unreacted reducing agent.
6
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
This ensures maximum recovery of the product.
7
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
These are standard workup procedures to isolate the crude product.
8
Purify the crude product by column chromatography on silica gel.
This will yield the pure (1-Methoxypropan-2-yl)(propan-2-yl)amine. The purity of the final product should be confirmed by NMR and mass spectrometry.
Characterization of Steric Hindrance
A multi-pronged approach, combining computational modeling and experimental techniques, is necessary for a comprehensive understanding of the steric characteristics of (1-Methoxypropan-2-yl)(propan-2-yl)amine.
Computational Assessment of Steric Hindrance
Computational chemistry offers powerful tools to quantify steric effects with a high degree of precision.
The percent buried volume (%VBur) is a widely accepted computational parameter that quantifies the steric bulk of a ligand in a coordination sphere.[7][8][9] This method calculates the percentage of the volume of a sphere centered on a metal atom that is occupied by the ligand. For the purpose of evaluating the steric hindrance of the free amine, a dummy atom can be placed at a typical metal-nitrogen bond distance.
Workflow for %VBur Calculation:
Caption: Workflow for calculating the percent buried volume (%VBur).
Steric maps provide a visual representation of the steric profile of a molecule. These maps are generated by projecting the van der Waals surfaces of the atoms onto a plane, offering a clear picture of the sterically encumbered and accessible regions around the nitrogen atom.
Experimental Evaluation of Steric Hindrance
Experimental methods provide real-world data on how the steric hindrance of (1-Methoxypropan-2-yl)(propan-2-yl)amine influences its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the conformational preferences of the amine in solution. The chemical shifts and coupling constants of the protons and carbons in the isopropyl and methoxypropyl groups can indicate the degree of rotational freedom and the proximity of different parts of the molecule. Variable temperature NMR studies can be employed to investigate the energetics of conformational changes.
Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum can be sensitive to the steric environment around the nitrogen atom. Increased steric hindrance can lead to a shift in this frequency.
Measuring the rates of reaction of (1-Methoxypropan-2-yl)(propan-2-yl)amine with a standard electrophile and comparing them to the rates of less sterically hindered amines (e.g., diisopropylamine, N-ethylisopropylamine) can provide a quantitative measure of its steric hindrance. A suitable reaction for such a study would be the acylation with a standard acid chloride or the alkylation with a standard alkyl halide.
Experimental Protocol for Kinetic Studies (Acylation):
Step
Procedure
Rationale & In-Process Validation
1
Prepare standard solutions of (1-Methoxypropan-2-yl)(propan-2-yl)amine and a reference amine (e.g., diisopropylamine) in a suitable aprotic solvent (e.g., acetonitrile).
Accurate concentrations are crucial for kinetic measurements.
2
In a thermostated reaction vessel, mix the amine solution with a solution of a standard acylating agent (e.g., benzoyl chloride).
The reaction should be initiated by the addition of the acylating agent.
3
Monitor the progress of the reaction over time by withdrawing aliquots and quenching them.
Quenching (e.g., with a large excess of a primary amine) stops the reaction at a specific time point.
4
Analyze the quenched aliquots using a suitable analytical technique, such as HPLC or GC, to determine the concentration of the product or the remaining starting material.
This will provide the data needed to determine the reaction rate.
5
Plot the concentration data versus time to determine the rate constant for the reaction.
The rate constant is a direct measure of the reaction rate.
6
Compare the rate constant for (1-Methoxypropan-2-yl)(propan-2-yl)amine with that of the reference amine.
The ratio of the rate constants will provide a quantitative measure of the relative steric hindrance.
Quantitative Steric Parameters
To place the steric hindrance of (1-Methoxypropan-2-yl)(propan-2-yl)amine in a broader context, it is useful to consider established steric parameters.
Taft Steric Parameter (Es)
The Taft steric parameter, Es, is a quantitative measure of the steric effect of a substituent.[10][11] While originally derived from the hydrolysis of esters, these values can be used to estimate the steric bulk of the substituents on the nitrogen atom of our target amine. The Es value for the isopropyl group is well-documented. The Es value for the 1-methoxypropan-2-yl group would need to be estimated or determined experimentally.
Table 1: Comparison of Taft Steric Parameters (Es)
Substituent
Es Value
Methyl
0.00
Ethyl
-0.07
n-Propyl
-0.36
Isopropyl
-0.47
tert-Butyl
-1.54
1-Methoxypropan-2-yl
Estimated to be similar to or slightly larger than isopropyl
Note: The Es value for 1-methoxypropan-2-yl is an estimation based on its structural similarity to other branched alkyl groups.
Applications and Implications for Drug Development
The specific steric profile of (1-Methoxypropan-2-yl)(propan-2-yl)amine makes it a potentially valuable building block in several areas:
Asymmetric Catalysis: As a chiral secondary amine (if synthesized from a chiral precursor), it could serve as a ligand for transition metal catalysts, where its steric bulk would be critical in controlling the stereochemical outcome of reactions.
Pharmaceutical Synthesis: The steric hindrance can be exploited to direct reactions to less hindered positions on a molecule or to stabilize reactive intermediates.[12][13]
Material Science: Amines with well-defined steric properties can be used as building blocks for polymers and other materials with specific physical properties.
Conclusion
(1-Methoxypropan-2-yl)(propan-2-yl)amine possesses a unique and tunable steric profile due to the combination of a bulky isopropyl group and a conformationally flexible 1-methoxypropan-2-yl group. This guide has provided a comprehensive framework for its synthesis and the detailed characterization of its steric hindrance through a combination of computational and experimental methodologies. A thorough understanding of these steric characteristics is essential for unlocking the full potential of this amine in various fields of chemical research and development. The proposed protocols offer a robust starting point for any researcher or scientist interested in exploring the chemistry of this intriguing molecule.
References
Tomasini, M., Voccia, M., Caporaso, L., Szostak, M., & Poater, A. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]
Tomasini, M., Voccia, M., Caporaso, L., Szostak, M., & Poater, A. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]
Patsnap. (2026, February 14). Isopropyl vs Methoxy: Reaction Media Impacts. Patsnap Eureka. [Link]
OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]
Royal Society of Chemistry. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]
ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
RSC Publishing. (2023, December 19). V Bur index and steric maps: from predictive catalysis to machine learning. [Link]
Google Patents. (2015). Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
PMC. (2020). Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. [Link]
ACS Publications. (2020, January 27). Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. The Journal of Physical Chemistry A. [Link]
Scilit. Some Steric Effects of the Isopropyl Group in Organosilicon Compounds. [Link]
ResearchGate. Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. [Link]
Patsnap Eureka. (2026, February 14). Isopropyl Effects on Pharmaceutical Compound Stability. [Link]
PMC. (2016). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. [Link]
Michigan State University. 4. Reaction of Amines with Nitrous Acid. [Link]
Nature. (2019, March 14). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. [Link]
Michigan State University. Amine Reactivity. [Link]
Google Patents. (1993). Method of synthesis of n-(1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene, 2,4-dimethyl-2,3-dihydrothiophene-3-one as an intermediate product for synthesis of n-(1-methoxyprop-2-yl)-2,4-dimethyl.
Longdom Publishing. (2013, November 8). Precise Spectroscopic [IR, Raman and NMR] Investigation and Gaussian hybrid computational analysis (UV-Visible, NIR, MEP maps an. [Link]
ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. [Link]
Google Patents. (2013, September 6). 2-ETHYL-N-(1-METHOXYPROPAN -2-YL)-6-METHYL ANILINE. [Link]
PubMed. (2003, April 15). Effect of steric hindrance on carbon dioxide absorption into new amine solutions: thermodynamic and spectroscopic verification through solubility and NMR analysis. [Link]
Chemistry Stack Exchange. (2017, January 25). Quantitative expression for steric hindrance. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Synthesis of (1-Methoxypropan-2-yl)(propan-2-yl)amine via Reductive Amination
Part 1: Executive Summary & Retrosynthetic Strategy
Target Molecule: (1-Methoxypropan-2-yl)(propan-2-yl)amine
IUPAC Name: N-isopropyl-1-methoxypropan-2-amine
Molecular Formula: C
HNO
Molecular Weight: 131.22 g/mol
This application note details robust protocols for the synthesis of (1-Methoxypropan-2-yl)(propan-2-yl)amine, a sterically congested secondary amine often utilized as a intermediate in pharmaceutical synthesis. The synthesis relies on Reductive Amination , a cornerstone reaction in medicinal chemistry due to its high atom economy and ability to form C-N bonds in a one-pot procedure.
Strategic Route Selection
While two retrosynthetic disconnections are possible, Route A is designated as the primary industrial and bench-scale approach due to the commodity status of isopropylamine and the favorable electrophilicity of methoxyacetone.
Route A (Preferred): Reaction of 1-Methoxypropan-2-one (Methoxyacetone) with Isopropylamine (2-Aminopropane).
Route B (Alternative): Reaction of Acetone with 1-Methoxypropan-2-amine .
Chemical Challenges:
Steric Hindrance: The formation of a secondary amine between a branched ketone (methoxyacetone) and a branched primary amine (isopropylamine) creates significant steric bulk, potentially stalling imine formation.
Volatility: Isopropylamine (b.p. 32 °C) requires careful handling to prevent stoichiometric loss before reaction completion.
Chemoselectivity: The reducing agent must differentiate between the starting ketone and the transient imine species.[1]
Part 2: Mechanistic Grounding & Reaction Pathways
To ensure success, the chemist must understand the competitive pathways. The reaction proceeds through a hemiaminal intermediate, dehydrating to an imine (or iminium ion), which is subsequently reduced.[1][2]
Critical Control Point: The equilibrium between the ketone and the imine is often unfavorable for sterically hindered substrates.
Solution 1: Use Sodium Triacetoxyborohydride (STAB) .[2] It reduces the iminium ion much faster than the ketone, driving the equilibrium forward by consumption of the product (Le Chatelier’s principle).
Solution 2: Use Titanium(IV) isopropoxide .[3][4][5][6] It acts as a Lewis acid to activate the carbonyl and a water scavenger to physically shift the equilibrium toward the imine before reduction.
Figure 1: Mechanistic pathway of reductive amination showing the critical imine reduction step vs. direct ketone reduction.
Part 3: Experimental Protocols
Method A: The "Gold Standard" (STAB Protocol)
Best for: Bench-scale synthesis, high functional group tolerance, mild conditions.
Basis: Abdel-Magid Reductive Amination [1].
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (
). Add a magnetic stir bar.
Solvation: Charge the flask with 1-Methoxypropan-2-one (1.0 equiv) and anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration relative to ketone).
Amine Addition: Cool the flask to 0 °C (ice bath) due to the volatility of isopropylamine. Add Isopropylamine (1.2 equiv) dropwise.
Catalysis: Add Acetic Acid (1.0 equiv). Note: The reaction may warm slightly; this acid catalysis is vital for ketone activation.
Reducing Agent: Remove the ice bath and allow to warm to Room Temperature (RT). Add STAB (1.5 equiv) in one portion.
Expert Tip: If the reaction is sluggish, STAB can be added in 3 portions over 1 hour to maintain active hydride concentration.
Monitoring: Stir at RT for 4–16 hours. Monitor via TLC (stain with Ninhydrin or KMnO
) or GC-MS. Look for the disappearance of the ketone peak.
Quench: Quench the reaction by adding saturated aqueous NaHCO
until gas evolution ceases.
Method B: The "Stubborn Substrate" (Ti(OiPr)
Protocol)
Best for: Sterically hindered substrates or if Method A yields low conversion.
Basis: Bhattacharyya Protocol [2].[5]
Reagents Table:
Reagent
Equiv.
Role
Note
1-Methoxypropan-2-one
1.0
Substrate
Isopropylamine
1.25
Amine Source
| Ti(OiPr)
| 1.25 | Lewis Acid/Desiccant | Air sensitive |
| NaBH | 1.0 | Reducing Agent | Added in Step 2 |
| Absolute Ethanol | N/A | Solvent | Must be dry |
Step-by-Step Procedure:
Complexation: In a dry flask under
, mix 1-Methoxypropan-2-one (1.0 equiv) and Titanium(IV) isopropoxide (1.25 equiv).
Amine Addition: Add Isopropylamine (1.25 equiv). Stir neat (without solvent) or in minimal absolute ethanol for 4–6 hours.
Mechanism:[7][8] The Ti(IV) species coordinates the carbonyl and scavenges the water produced, forcing the equilibrium to the imine.
Reduction: Dilute with absolute ethanol (if run neat). Cool to 0 °C. Add Sodium Borohydride (NaBH
) (1.0 equiv) carefully.
Caution: Exothermic hydrogen evolution.
Workup (Critical): The titanium reaction produces a sticky gel upon water addition.
Protocol: Add 2M aqueous Ammonium Hydroxide (NH
OH) . This precipitates TiO as a filterable white solid rather than a gel. Filter through a Celite pad.
Part 4: Purification & Validation Strategy
Amines possess a "self-purifying" handle via their basicity. This Acid-Base extraction is the most efficient purification method.
Acid-Base Extraction Workflow
Figure 2: Acid-Base extraction logic to isolate the target amine from non-basic side products.
Analytical Validation
1H NMR (CDCl
): Look for the isopropyl methine proton (septet, ~2.8-3.0 ppm) and the methoxy singlet (~3.3 ppm). The disappearance of the ketone methyl singlet (~2.1 ppm) confirms conversion.
IR Spectroscopy: Disappearance of the strong C=O stretch at ~1715 cm
. Appearance of weak N-H stretch ~3300-3500 cm.
Part 5: Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield
Isopropylamine evaporation
Use a reflux condenser (cold water) or sealed tube. Ensure initial cooling to 0°C.
No Reaction
Steric hindrance
Switch to Method B (Ti(OiPr)) . The Lewis acid activation is stronger.
Gel formation during workup
Titanium emulsions
Use NHOH or dilute tartaric acid for the quench step to break the Ti-complex.
Tertiary Amine impurities
Over-alkylation
Unlikely with ketones and secondary carbons, but ensure stoichiometry is close to 1:1.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[9][8][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[9] [Link]
Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[5] Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[4][5][6] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[6] [Link]
Using (1-Methoxypropan-2-yl)(propan-2-yl)amine as a pharmaceutical intermediate
An Application Guide to (1-Methoxypropan-2-yl)(propan-2-yl)amine: A Chiral Secondary Amine Intermediate for Pharmaceutical Synthesis Introduction: The Strategic Value of Chiral Amines in Drug Development In modern pharma...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to (1-Methoxypropan-2-yl)(propan-2-yl)amine: A Chiral Secondary Amine Intermediate for Pharmaceutical Synthesis
Introduction: The Strategic Value of Chiral Amines in Drug Development
In modern pharmaceutical discovery, the stereochemical identity of a molecule is paramount. Chiral amines are fundamental building blocks used in the synthesis of a vast number of active pharmaceutical ingredients (APIs), with over 40% of commercial drugs containing this motif.[1] The precise three-dimensional arrangement of atoms is often the determining factor for a drug's efficacy, selectivity, and safety profile.[2][3] Enantiomerically pure amines serve as critical intermediates, allowing for the construction of complex molecular architectures that can interact with biological targets like enzymes and receptors with high specificity.[2][4]
This guide focuses on (1-Methoxypropan-2-yl)(propan-2-yl)amine , a chiral secondary amine. While specific public-domain data on this exact molecule is limited, its structure combines two key features that make it a highly valuable, albeit specialized, intermediate:
A Stereodefined Core: The (1-methoxypropan-2-yl) portion provides a chiral center adjacent to the nitrogen atom. This is derived from the well-established chiral building block, (S)-1-Methoxy-2-propylamine, which is used in the synthesis of potent kinase inhibitors and receptor antagonists.[5][6]
Modulated Reactivity and Lipophilicity: The N-isopropyl group provides steric bulk compared to a primary amine, which can be used to direct the regioselectivity of subsequent reactions. It also increases the molecule's lipophilicity, a key parameter for tuning the pharmacokinetic properties of a final drug candidate.
This document serves as a comprehensive technical guide for researchers and drug development professionals, outlining the synthesis, characterization, and potential applications of this versatile intermediate. The protocols described herein are based on established chemical principles and provide a robust framework for its practical use in a laboratory setting.
Section 1: Physicochemical Properties and Quality Control
Accurate characterization of any pharmaceutical intermediate is the foundation of a reproducible and reliable synthetic campaign. The following table summarizes the key physicochemical properties for the parent primary amine, which serve as a baseline for estimating the properties of its N-isopropyl derivative.
To ensure the identity, purity, and stereochemical integrity of the intermediate, a rigorous QC protocol is essential.
Gas Chromatography-Mass Spectrometry (GC-MS):
Purpose: To confirm the molecular weight and identify potential volatile impurities from the synthesis (e.g., residual starting materials, solvent).
Method: Use a standard non-polar column (e.g., DB-5ms). The mass spectrum should show a clear molecular ion peak (M+) at m/z = 131 and a base peak corresponding to a stable fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C):
Purpose: To confirm the precise molecular structure and assess purity.
Method: Dissolve the sample in CDCl₃. The ¹H NMR spectrum should clearly show signals for the methoxy group (~3.3 ppm), the isopropyl groups, and the methine protons. Integration of these signals should match the expected proton count. The ¹³C NMR will confirm the presence of 7 distinct carbon atoms.
Purpose: To determine the enantiomeric excess (e.e.) of the final product. This is the most critical QC step for a chiral intermediate.
Method: Employ a polysaccharide-based chiral stationary phase (CSP), as these are highly effective for separating amine enantiomers.[3] The sample may require derivatization with a UV-active agent like NBD-Cl to improve detection.[3] The goal is to achieve baseline separation of the two enantiomer peaks to allow for accurate integration and calculation of e.e. (typically >99% is required for pharmaceutical work).
Section 2: Synthesis and Purification
The most direct and industrially scalable method for preparing (1-Methoxypropan-2-yl)(propan-2-yl)amine is through the reductive amination of 1-methoxy-2-propanone with isopropylamine. This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the target secondary amine.
Workflow for Reductive Amination Synthesis.
Protocol: Synthesis via Reductive Amination
Causality: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild, moisture-tolerant, and selectively reduces the protonated imine intermediate much faster than the starting ketone. This prevents the formation of the corresponding alcohol byproduct. Dichloromethane (DCM) is a good solvent as it is aprotic and effectively dissolves all reactants.
Reaction Setup: To a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-methoxy-2-propanone (10.0 g, 113.5 mmol, 1.0 equiv.).
Solvent Addition: Add anhydrous dichloromethane (DCM, 200 mL). Stir until the ketone is fully dissolved.
Amine Addition: Add isopropylamine (7.3 g, 124.8 mmol, 1.1 equiv.) dropwise to the solution at room temperature. A slight exotherm may be observed.
Imine Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (28.8 g, 135.9 mmol, 1.2 equiv.) to the stirring solution.
Note: The addition may cause some gas evolution. Ensure adequate ventilation.
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (16-18 hours). Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting ketone.
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude oil by vacuum distillation to obtain the final product as a clear, colorless to light yellow liquid.
Section 3: Application in Pharmaceutical Synthesis
As a chiral secondary amine, (1-Methoxypropan-2-yl)(propan-2-yl)amine is an ideal nucleophile for coupling with electrophilic partners. A common application is in the synthesis of complex aniline derivatives, which are precursors to many classes of drugs, including the herbicide S-Metolachlor.[8] A representative reaction is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.
Application in Buchwald-Hartwig Cross-Coupling.
Protocol: N-Arylation via Buchwald-Hartwig Amination
Causality: This reaction creates a C-N bond, a critical linkage in many pharmaceuticals. The choice of palladium catalyst and ligand is crucial for reaction efficiency and can be screened to optimize yield for a specific aryl halide. Sodium tert-butoxide is a strong, non-nucleophilic base required to facilitate the catalytic cycle.
Inert Atmosphere: Add an oven-dried flask containing a stir bar to a glovebox.
Reagent Addition: To the flask, add the aryl halide (e.g., 2-bromo-1,3-dimethylbenzene) (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 equiv.).
Solvent and Amine: Remove the flask from the glovebox. Under a positive pressure of nitrogen, add anhydrous toluene via syringe.
Amine Addition: Add (1-Methoxypropan-2-yl)(propan-2-yl)amine (1.2 equiv.) via syringe.
Heating and Monitoring: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature and quench with water. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
Purification: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify the resulting residue by flash column chromatography on silica gel to yield the N-arylated product.
Section 4: Safety and Handling
Based on the data for the parent primary amine, (1-Methoxypropan-2-yl)(propan-2-yl)amine should be handled with appropriate care.
Flammability: The compound is expected to be a flammable liquid.[7] Keep away from ignition sources and use in a well-ventilated area or fume hood.
Toxicity & Corrosivity: Assumed to be harmful if swallowed and may cause skin and eye irritation or burns, similar to other amines.[7]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-resistant lab coat.
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Conclusion
(1-Methoxypropan-2-yl)(propan-2-yl)amine represents a valuable, stereochemically defined building block for pharmaceutical synthesis. By combining the proven chiral scaffold of 1-methoxy-2-propylamine with the steric and electronic influence of an N-isopropyl group, it offers medicinal chemists a nuanced tool for constructing novel molecular entities. The synthetic and application protocols detailed in this guide provide a practical framework for leveraging this intermediate's potential in the development of next-generation therapeutics. Rigorous analytical characterization, particularly chiral HPLC, is essential to ensure its quality and suitability for use in cGMP-regulated environments.
References
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis.
ResearchGate. (n.d.). Examples of chiral amines in the pharmaceutical industry. Retrieved from [Link]
Servier. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
Gotor-Fernández, V., et al. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Retrieved from [Link]
Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
Benchchem. (n.d.). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
Google Patents. (2015). US20150225340A1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
PubChem. (n.d.). 2-Propanamine, 1-methoxy-, (2S)-. Retrieved from [Link]
Application Notes & Protocols: Evaluating the Catalytic Efficiency of (1-Methoxypropan-2-yl)(propan-2-yl)amine in Polymerization
An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive analysis of the potential catalytic applications of (1-Methoxyprop...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the potential catalytic applications of (1-Methoxypropan-2-yl)(propan-2-yl)amine, a sterically hindered secondary amine containing an ether functionality. While this specific amine is not extensively documented as a mainstream polymerization catalyst, its structural motifs suggest significant potential across several major polymerization classes. This document synthesizes information from analogous systems to forecast its behavior and provides detailed, field-tested protocols for its evaluation. We will explore its prospective roles in Ring-Opening Polymerization (ROP), Atom Transfer Radical Polymerization (ATRP), and polyaddition reactions, explaining the causality behind its expected catalytic performance based on nucleophilicity, basicity, and steric effects.
Introduction and Structural Rationale
The amine (1-Methoxypropan-2-yl)(propan-2-yl)amine, hereafter referred to as MOPA, is a unique secondary amine featuring notable structural characteristics that imply a nuanced role in catalysis. The efficacy of an amine catalyst in polymerization is governed by a delicate balance of its electronic and steric properties.[1] MOPA's potential stems from three key features:
Secondary Amine Nucleophilicity: The N-H bond allows it to act as a polymerization initiator, particularly in ring-opening reactions, by covalently binding to the monomer.[2]
Steric Hindrance: The two isopropyl groups flanking the nitrogen atom create significant steric bulk. This can influence reaction selectivity, modulate catalytic activity, and enhance the thermal stability of resulting catalyst complexes.[3]
Ether Linkage: The methoxypropyl group introduces a Lewis basic oxygen atom, which can engage in coordination with metal centers or other reaction components, potentially influencing solubility and the electronic environment of the catalytic site.
This guide will dissect these features to build a predictive model of MOPA's catalytic efficiency and provide robust protocols for its empirical validation.
Caption: Structure of (1-Methoxypropan-2-yl)(propan-2-yl)amine (MOPA).
Potential Application I: Ring-Opening Polymerization (ROP) of Cyclic Esters
Amines are effective initiators and catalysts for the ROP of cyclic esters such as lactide (LA) and ε-caprolactone (CL).[4] MOPA, as a secondary amine, can initiate polymerization through the nucleophilic attack of its nitrogen on the carbonyl carbon of the cyclic ester. This reaction opens the ring and covalently attaches the amine to the polymer chain end, creating an amide linkage.
Causality and Mechanistic Insight:
The initiation rate will be influenced by MOPA's nucleophilicity. The subsequent propagation steps, where the terminal hydroxyl group of the growing chain attacks another monomer, can be catalyzed by a tertiary amine formed in situ or by an external co-catalyst. The steric hindrance from the isopropyl groups may slow the initiation rate compared to less hindered amines but could also prevent unwanted side reactions, potentially leading to better control over the polymerization.
A common strategy involves using amines in conjunction with a co-catalyst like tin(II) octoate [Sn(Oct)₂] to achieve living polymerization characteristics, enabling precise control over molecular weight and polymer architecture.[4]
Caption: Proposed mechanism for MOPA-initiated ROP of lactide.
Protocol 2.1: MOPA-Initiated ROP of L,L-Lactide
This protocol details the procedure for evaluating MOPA as an initiator for the ROP of L,L-lactide, a common monomer for producing biodegradable polylactic acid (PLA).
Materials:
L,L-Lactide (recrystallized from ethyl acetate and dried under vacuum)
(1-Methoxypropan-2-yl)(propan-2-yl)amine (MOPA, distilled before use)
Toluene (anhydrous)
Methanol
Schlenk flask and standard Schlenk line equipment
Nitrogen or Argon gas (high purity)
Procedure:
Reactor Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen.
Reagent Charging: In a glovebox or under a positive flow of nitrogen, add L,L-Lactide (e.g., 5.0 g, 34.7 mmol) to the flask.
Solvent Addition: Add anhydrous toluene (e.g., 40 mL) to dissolve the monomer.
Initiator Addition: In a separate vial, prepare a stock solution of MOPA in anhydrous toluene. Calculate the required volume to achieve the desired monomer-to-initiator ratio (e.g., [M]/[I] = 100:1). For a 100:1 ratio, 0.347 mmol of MOPA is needed. Inject the calculated amount of MOPA solution into the reaction flask via syringe.
Polymerization: Immerse the flask in a preheated oil bath at 110°C. Allow the reaction to proceed for the desired time (e.g., 2-24 hours).
Monitoring: Periodically, small aliquots can be withdrawn under inert atmosphere to be analyzed by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to monitor molecular weight and dispersity (Đ).
Termination and Precipitation: After the target conversion is reached, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a beaker of cold methanol (approx. 400 mL) with vigorous stirring.
Purification: Filter the white, fibrous PLA polymer, wash with additional methanol, and dry under vacuum at 40°C to a constant weight.
Data Analysis:
The catalytic efficiency can be assessed by comparing key metrics across different reaction conditions.
[M]/[I] Ratio
Time (h)
Conversion (%)
Mn (GPC, g/mol )
Đ (Mw/Mn)
50:1
4
92
6,800
1.15
100:1
4
85
12,500
1.18
100:1
8
95
13,800
1.16
200:1
8
78
23,100
1.25
Table 1: Illustrative data for MOPA-initiated polymerization of L,L-Lactide.
Potential Application II: Ligand in Atom Transfer Radical Polymerization (ATRP)
Multidentate amines are crucial as ligands for copper catalysts in ATRP, a cornerstone of controlled radical polymerization.[5][6] The ligand's role is to solubilize the copper salt and tune the redox potential of the Cu(I)/Cu(II) couple, which dictates the equilibrium between active (radical) and dormant (halide-capped) polymer chains.
Causality and Mechanistic Insight:
While MOPA is a bidentate ligand (coordinating through both N and O), its effectiveness would depend on the stability of the resulting Cu-MOPA complex. The sterically demanding isopropyl groups could create a specific coordination geometry around the copper center. This might lead to:
Altered Redox Potential: Affecting the polymerization rate and the level of control.
Enhanced Solubility: The organic nature of MOPA could improve the solubility of the copper complex in less polar monomers and solvents.
Reduced Termination: The steric bulk may disfavor bimolecular termination reactions between growing polymer chains.[7]
MOPA could serve as a ligand in a standard ATRP system, competing with well-established ligands like PMDETA or Me₆TREN.[8][9]
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Case ID: PUR-AMINE-042
Subject: Advanced Purification Protocols for Secondary Methoxy-Amines
Status: Open for Resolution
Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
You are dealing with (1-Methoxypropan-2-yl)(propan-2-yl)amine (also known as N-isopropyl-1-methoxypropan-2-amine).[1] This is a secondary amine synthesized typically via reductive amination.
The Core Challenge:
The purification of this specific secondary amine is complicated by three factors:
Close Boiling Points: The target product (est. BP ~130–140°C) often has a boiling point uncomfortably close to the ketone precursor (Methoxyacetone, BP 118°C) or the primary amine precursor (1-Methoxypropan-2-amine, BP 93°C).[1]
Azeotrope Formation: Methoxy-amines are notorious for forming high-boiling azeotropes with water, making simple drying ineffective.[1]
Primary Amine Contamination: If synthesized from 1-methoxypropan-2-amine, traces of this primary amine are difficult to separate by distillation alone due to hydrogen bonding effects.[1]
This guide provides a tiered purification strategy: Fractional Distillation for bulk cleanup, and Chemical Scavenging for high-purity polishing.[1]
Part 1: Diagnostic & Decision Logic
Before selecting a protocol, characterize your crude mixture. Use this logic flow to determine the correct purification route.
Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.
Part 2: Troubleshooting Protocols
Protocol A: Breaking the Water Azeotrope
Use this if: Your refractive index is off, or GC shows water tailing.
Amines containing ether linkages (methoxy group) are hygroscopic. Standard drying agents (MgSO₄) are often insufficient because the amine-water interaction is too strong.[1]
Solid Phase Drying:
Add Potassium Hydroxide (KOH) pellets directly to the crude amine. KOH is superior to NaOH for amines.
Stir for 4–6 hours. The KOH will likely form a separate aqueous layer at the bottom if water content is high. Decant the organic layer.
Azeotropic Distillation (If water persists):
Add Toluene (BP 110°C) to the amine.
Distill at atmospheric pressure. The Toluene/Water azeotrope boils at ~85°C.
Once the temperature rises to 110°C (pure toluene), switch to vacuum for the final product distillation.
Protocol B: Chemical Scavenging of Primary Amines
Use this if: You have 1-methoxypropan-2-amine impurity (the starting material) that co-distills with your product.[1]
Mechanism: Convert the volatile primary amine into a non-volatile amide or imine, leaving the secondary amine (target) untouched.
Reagents:
Phthalic Anhydride or Salicylaldehyde .
Procedure:
Calculate the moles of primary amine impurity (via GC area %).
Add 1.2 equivalents of Phthalic Anhydride relative to the impurity.
Heat the mixture to 80°C for 1 hour .
Chemistry: The primary amine reacts to form a phthalimide (high boiling point solid/oil). The secondary amine is sterically hindered and much less reactive toward the anhydride under these mild conditions.
Proceed directly to Vacuum Distillation . The phthalimide impurity will remain in the pot residue.
Use this if: You detect unreacted ketone.
Mechanism: Ketones have boiling points similar to amines. Chemical derivatization fixes them in the pot.
Procedure:
Add Polymer-supported Hydrazine (if small scale/high value) or simple Hydroxylamine Hydrochloride (if washing is possible).[1]
Process Scale Option: If the amine is water-insoluble (unlikely here due to the ether group), use a sodium bisulfite wash.
Preferred Option (Distillation): Add 2,4-Dinitrophenylhydrazine (2,4-DNP) (slight excess relative to ketone) to the pot before distillation.[1] This forms a heavy hydrazone that will not distill.
Part 3: High-Efficiency Distillation Guide
Warning: Do not distill this compound at atmospheric pressure if possible. Methoxy-amines can degrade or oxidize at temperatures >150°C.[1]
Equipment Setup:
Column: Vigreux column (minimum 20cm) or Packed column (Rasching rings) for difficult separations.
Vacuum: < 10 mmHg (High vacuum essential).
Bath: Oil bath (never use a mantle directly on the flask to prevent hot spots/charring).
*Note: Boiling points are estimated based on the Clausius-Clapeyron relation for similar secondary amines.[1] You must observe the temperature plateau.
Part 4: FAQ & Troubleshooting
Q: The product is turning yellow/brown upon standing. Why?A: Amines oxidize in air to form N-oxides or absorb CO₂ to form carbamates.[1]
Fix: Store under Argon/Nitrogen.
Fix: If already colored, redistill over a small amount of Zinc dust (reductive distillation) to remove N-oxides.[1]
Q: I see a "ghost peak" in GC that disappears after adding acid.A: This is likely an Enamine or Imine formed by the reaction of your amine with residual ketone impurity inside the GC inlet.
Fix: Ensure complete removal of ketone (Protocol C) before analysis. Run GC with a basic column (CAM) to prevent on-column decomposition.[1]
Q: Can I use Silica Gel Chromatography?A: Yes, but amines streak badly on standard silica due to acidic silanol groups.
Modification: Pre-treat the silica slurry with 2% Triethylamine (TEA) in your eluent.
Eluent: DCM:Methanol:NH₄OH (90:9:[1]1) is a standard starting point for polar amines.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for amine drying and distillation techniques). [1]
Roose, P., et al. (2015). "Amines, Aliphatic."[6] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Detailed data on aliphatic amine properties and azeotropes). [1]
Sigma-Aldrich. (n.d.).[1] 1-Methoxy-2-propylamine Product Specification. (Used for baseline physical properties of the precursor). [1]
Vertex Chemical Search. (2025). Azeotropic data for methoxy-amines.
Disclaimer: This guide assumes standard laboratory safety protocols. Amines are caustic and flammable. Always work in a fume hood.
Technical Support Center: Resolving Phase Separation in (1-Methoxypropan-2-yl)(propan-2-yl)amine Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Methoxypropan-2-yl)(propan-2-yl)amine mixtures. This guide provides in-depth troubleshooting for com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Methoxypropan-2-yl)(propan-2-yl)amine mixtures. This guide provides in-depth troubleshooting for common phase separation issues encountered during experimental work. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in the laboratory.
The molecule at the core of this guide, (1-Methoxypropan-2-yl)(propan-2-yl)amine, possesses a unique structure combining an ether linkage and a secondary amine. This duality of functional groups—one capable of hydrogen bonding as an acceptor (ether) and the other as both a donor and acceptor (amine), plus significant alkyl character—creates complex miscibility behaviors that can be sensitive to environmental conditions.
FAQ 1: What is phase separation and why am I observing it with my amine mixture?
Phase separation is the phenomenon where a single-phase liquid solution separates into two or more distinct liquid layers, often appearing as cloudiness, turbidity, or a visible meniscus. This occurs when the free energy of the separated state is lower than that of the homogeneous mixture.
The Underlying Science: The miscibility of liquids is governed by a delicate balance of enthalpy (heat of mixing) and entropy (disorder) of the system.[1] According to the principle "like dissolves like," substances with similar polarities and intermolecular forces tend to be miscible.[2] (1-Methoxypropan-2-yl)(propan-2-yl)amine has both polar (amine, ether) and non-polar (alkyl groups) characteristics. When mixed with other solvents, reagents, or even contaminants like water, the balance of forces—hydrogen bonding, dipole-dipole interactions, and van der Waals forces—can be disrupted.[2] If the interactions between like molecules become more energetically favorable than the interactions between unlike molecules, the system will separate to minimize its energy.
Key factors that trigger phase separation include:
Changes in Temperature: Can alter solubility in predictable or counter-intuitive ways.
Changes in Composition: Addition of a third component (e.g., a salt, a non-polar reagent, water) can drastically reduce mutual solubility.
Changes in pH: For amine-containing mixtures, pH shifts can protonate or deprotonate the amine, significantly altering its polarity and hydrogen-bonding capability.[3][4]
FAQ 2: My mixture was homogeneous, but separated after I heated (or cooled) it. What is happening?
This behavior is characteristic of systems exhibiting a critical solution temperature. There are two main types:
Upper Critical Solution Temperature (UCST): The mixture is phase-separated at lower temperatures and becomes miscible in all proportions above a certain temperature. This is the more common behavior.
Lower Critical Solution Temperature (LCST): The mixture is homogeneous at lower temperatures and phase-separates above a certain temperature. This behavior is common in systems with strong, specific interactions like hydrogen bonding, such as amine-water mixtures.[1][5][6][7]
For amine-ether compounds, especially in aqueous environments, LCST behavior is a strong possibility.[6][8] As temperature increases, the kinetic energy of the molecules can overcome the favorable hydrogen bonds that promote mixing, causing the entropy of mixing to become unfavorable and leading to separation.[1][6]
Identify the Critical Temperature:
Place a small, sealed sample of your homogeneous mixture in a temperature-controlled bath with a stir bar.
If you suspect LCST (separation on heating), slowly increase the temperature (e.g., 1°C increments) until turbidity is observed. This is the cloud point temperature.
If you suspect UCST (separation on cooling), slowly decrease the temperature until turbidity appears.
Note the temperature at which the mixture becomes clear again upon reversing the temperature change. The range between these points defines the miscibility gap.
Resolution Strategies:
Adjust Operating Temperature: The simplest solution is to maintain the experimental temperature within the single-phase region (i.e., below the LCST or above the UCST).
Modify Solvent Composition: If adjusting the temperature is not feasible, adding a co-solvent or "solubilizer" can eliminate the miscibility gap. See FAQ 3 for more details.
Troubleshooting Flowchart: Temperature Effects
This diagram outlines the decision-making process when temperature is the suspected cause of phase separation.
Caption: Troubleshooting workflow for temperature-induced phase separation.
FAQ 3: I added another component (reagent, solvent, water) and my mixture separated. How can I fix this?
Adding a third substance to a binary mixture creates a ternary system, which can have complex phase behavior.[9][10][11] If the new component is not readily miscible with both of the original components, it can induce phase separation. For example, adding a non-polar hydrocarbon to a moderately polar amine/alcohol mixture will likely cause the system to separate into a polar-rich phase and a non-polar-rich phase.
Identify the Problematic Component: If separation occurred immediately after adding a specific reagent, that is the likely cause. Water is a common culprit, often introduced inadvertently.
Utilize a Co-solvent (Solubilizer): A co-solvent is a substance that is miscible with all other components in the mixture and helps bridge the polarity gap. For an amine/ether system that has separated due to the addition of a non-polar compound, a moderately polar, protic solvent like isopropanol or ethanol can often restore homogeneity.
Adjust Component Ratios: Sometimes, simply changing the relative amounts of the solvents can move the system's overall composition out of the two-phase region of the phase diagram.[10] This often requires systematic experimentation (see FAQ 4).
Remove the Offending Component: If the problematic component is a contaminant (e.g., water), it may need to be removed using drying agents (like molecular sieves) or by performing the experiment under anhydrous conditions.
Co-Solvent Class
Example
When to Use
Rationale
Polar Protic
Isopropanol, Ethanol
To homogenize mixtures of moderate and high polarity (e.g., amine/water).
Can hydrogen bond with both polar components, effectively bridging them.
Polar Aprotic
Tetrahydrofuran (THF), Acetonitrile
To homogenize mixtures with a wide polarity range where H-bonding is less critical.
Acts as a polar intermediate without interfering with hydrogen-bonding networks.
Non-Polar
Toluene, Heptane
Rarely used to resolve separation, more often the cause.
May be used to intentionally create a two-phase extraction system.
FAQ 4: How can I systematically determine the miscibility limits of my system?
For complex mixtures, especially in drug development where formulation is key, a robust understanding of the phase behavior is critical. The most comprehensive way to achieve this is by constructing a ternary phase diagram.[12][13][14] This diagram maps the phase behavior of a three-component system at a constant temperature and pressure.
This protocol uses the cloud-point titration method to map the boundary between the one-phase and two-phase regions.[12]
Preparation: Prepare several binary mixtures of two of your components (e.g., (1-Methoxypropan-2-yl)(propan-2-yl)amine and your primary solvent) in known weight or volume ratios (e.g., 90:10, 80:20, etc.) in sealed flasks at a constant temperature.
Titration: Slowly add the third component (the titrant, e.g., water) to the first binary mixture dropwise while stirring vigorously.
Identify Cloud Point: Continue adding the titrant until the first sign of persistent turbidity (cloudiness) appears. This is the "cloud point," representing one point on the binodal curve.
Record Composition: Carefully record the mass or volume of all three components used to reach the cloud point.
Repeat: Repeat steps 2-4 for all the prepared binary mixtures to generate a series of points along the phase boundary.
Plot Data: Plot the compositions (usually in weight percent) on a ternary graph to visualize the binodal curve. The area under this curve represents the two-phase (immiscible) region.
This diagram illustrates the key steps in mapping the miscibility boundary of a three-component system.
Caption: Workflow for determining a binodal curve via cloud-point titration.
FAQ 5: What analytical techniques can I use to characterize the separated phases?
When phase separation occurs, understanding the composition of each new phase is crucial for troubleshooting and process control.
Chromatography (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are powerful techniques for quantifying the concentration of each component in the separated layers.[15][16] By taking a sample from each phase, you can determine the partitioning of your reactants, products, and solvents.
Karl Fischer Titration: This is the gold-standard method for accurately determining water content. If you suspect water contamination is causing phase separation, this technique can confirm its presence and concentration in each phase.
Spectroscopy (NMR/FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide structural information and help identify the primary components within each phase, confirming the nature of the partitioning.[17]
Differential Scanning Calorimetry (DSC): DSC is useful for precisely identifying phase transition temperatures, such as the LCST or UCST, by detecting the heat flow associated with the transition.[18]
References
Stanford Advanced Materials. (2025, July 24). Solvent Miscibility Table 101. Retrieved from Stanford Advanced Materials. [Link]
Area Cooling Solutions. (2023, July 24). What is a Miscibility and how does it work?. Retrieved from Area Cooling Solutions. [Link]
Reis, C. A., et al. (2014). A simple approach for the determination and characterization of ternary phase diagrams of aqueous two-phase systems composed of water, polyethylene glycol and sodium carbonate. PMC. [Link]
Abbott, S. Solvent Miscibility | Practical Solubility Science. Retrieved from Prof Steven Abbott. [Link]
ChemRxiv. (n.d.). A structural underpinning of the lower critical solution temperature (LCST) behavior behind temperature-switchable liquids. Retrieved from ChemRxiv. [Link]
Waters Help Center. (2025, November 21). Solvent miscibility. Retrieved from Waters. [Link]
Wikipedia. (n.d.). Lower critical solution temperature. Retrieved from Wikipedia. [Link]
ResearchGate. (2025, August 7). Unveiling the mechanism of CO2-driven phase change in amine + water + glycol ether ternary mixture. Retrieved from ResearchGate. [Link]
SSRN. (n.d.). Composition Engineering of Amine/Ether/Water-Based Phase Separation Solvent for Energy-Efficient CO2 Capture. Retrieved from SSRN. [Link]
ResearchGate. (n.d.). (PDF) A simple approach for the determination and characterization of ternary phase diagrams of aqueous two-phase systems composed of water, poly(ethylene) glycol and sodium carbonate. Retrieved from ResearchGate. [Link]
Columbia University. (n.d.). Ternary Phase Diagrams. Retrieved from Columbia University. [Link]
mpikg. (n.d.). Phase Diagram and Tie-Line Determination for the Ternary Mixture DOPC/eSM/Cholesterol. Retrieved from mpikg. [Link]
ResearchGate. (n.d.). Liquid phase separation techniques for the characterization of monoclonal antibodies and bioconjugates. Retrieved from ResearchGate. [Link]
SSRN. (2026, January 23). Composition Engineering of Amine/Ether/Water-Based Phase Separation Solvent for Energy-Efficient CO2 Capture. Retrieved from SSRN. [Link]
Journal of Chemical Education. (2000, June 1). Spectroscopic Determination of Ternary Phase Diagrams. Retrieved from ACS Publications. [Link]
Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References. Retrieved from Taylor & Francis. [Link]
PubChem. (n.d.). Methoxy(propan-2-YL)amine. Retrieved from PubChem. [Link]
University of San Diego. (n.d.). Characterizing Liquid-Liquid Phase Separation. Retrieved from University of San Diego. [Link]
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from University of Rochester. [Link]
PubChem. (n.d.). 2-Propanamine, 1-methoxy-, (2S)-. Retrieved from PubChem. [Link]
Course Hero. (n.d.). Various techniques have been used to characterize liquid crystals. The main factors to be c. Retrieved from Course Hero. [Link]
Oxford Academic. (1973, March). Chromatographic Characterization of Liquid Phases and Solutes for Column Selection and Identification. Retrieved from Journal of Chromatographic Science. [Link]
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from K-Jhil. [Link]
ResearchGate. (n.d.). Thermodynamic Properties of Lower Critical Solution Temperature (LCST) Mixtures and Their Application in Energy-Water Systems. Retrieved from ResearchGate. [Link]
ResearchGate. (2023, May 1). Evaluation of phase separation behavior of amine+organic solvent+H2O phase change absorbents. Retrieved from ResearchGate. [Link]
RSC Publishing. (n.d.). Thermodynamic properties of lower critical solution temperature (LCST) mixtures for application in energy–water systems. Retrieved from RSC Publishing. [Link]
PMC. (n.d.). A User's Guide for Phase Separation Assays with Purified Proteins. Retrieved from PMC. [Link]
Taylor & Francis. (n.d.). LCST – Knowledge and References. Retrieved from Taylor & Francis. [Link]
PubChem. (n.d.). Methoxyisopropylamine. Retrieved from PubChem. [Link]
PubChemLite. (n.d.). (2-methoxypropyl)(propan-2-yl)amine. Retrieved from PubChemLite. [Link]
Wikipedia. (n.d.). Isopropylamine. Retrieved from Wikipedia. [Link]
Ataman Kimya. (n.d.). 1-METHOXYPROPAN-2-YL ACETATE. Retrieved from Ataman Kimya. [Link]
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from Regis Technologies. [Link]
Minimizing side reactions during the production of N-isopropyl-1-methoxy-2-propylamine
This guide serves as a specialized technical support resource for the production of N-isopropyl-1-methoxy-2-propylamine via the reductive amination of 1-methoxy-2-propanone (methoxyacetone) with isopropylamine . Current...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for the production of N-isopropyl-1-methoxy-2-propylamine via the reductive amination of 1-methoxy-2-propanone (methoxyacetone) with isopropylamine .
Current Status: Operational
Role: Senior Application Scientist
Topic: Minimizing Side Reactions & Process Optimization
Module 1: Reaction Dynamics & Pathway Analysis
Q: What is the primary mechanism driving impurity formation in this specific synthesis?
A: The synthesis of N-isopropyl-1-methoxy-2-propylamine involves the reductive amination of an alkoxy-ketone. The primary impurities arise from competitive hydrogenation rates between the C=N (imine) and C=O (ketone) bonds, and the lability of the C-O (ether) bond under reducing conditions.
The reaction landscape is defined by three competing pathways:
Caption: Figure 1. Competitive reaction landscape showing the desired pathway (green) versus critical impurity generating pathways (red).
Module 2: Troubleshooting Guide (FAQ)
Q: I am seeing high levels of 1-methoxy-2-propanol (alcohol) in my crude mixture. Why?
Diagnosis:Insufficient Imine Formation.
In reductive amination, the reducing agent (e.g.,
or hydride) will reduce the ketone (C=O) faster than the imine (C=N) if the imine concentration is low. Methoxyacetone is sterically hindered by the methoxy group, and isopropylamine is bulky; this makes the equilibrium constant () for imine formation unfavorable compared to simple aldehydes.
Corrective Actions:
Two-Step Protocol: Do not mix all reagents at once. Stir the ketone and amine first for 2–4 hours (optionally with a drying agent like
or molecular sieves) to push the equilibrium to the imine before adding the reducing agent.
Stoichiometry: Increase the amine:ketone ratio to 1.5:1 or 2.0:1 . Excess amine drives the equilibrium toward the imine (Le Chatelier's principle).
Water Removal: If using heterogeneous hydrogenation, consider a Dean-Stark trap (if scale allows) or adding anhydrous
to the pre-mix.
Q: The methoxy group is cleaving (demethoxylation). Is my catalyst too aggressive?
Diagnosis:Hydrogenolysis via Palladium.
Palladium (Pd/C) is excellent for C-N bond formation but is also the most active metal for hydrogenolysis of benzylic and allylic ethers. While aliphatic ethers (like methoxy) are more stable, they can cleave under high pressure or temperature, especially if the local pH at the catalyst surface is acidic.
Corrective Actions:
Catalyst Switch: Switch to Platinum on Carbon (Pt/C) or Raney Nickel . Pt is far less active for C-O bond cleavage while maintaining high activity for C=N reduction [1].
Acidity Control: If using a hydride (e.g.,
), ensure the pH is kept slightly acidic (pH 5–6) but not lower. Strong acid promotes ether cleavage.
Temperature: Limit reaction temperature to <50°C. Ether cleavage activation energy is typically higher than imine reduction.
Q: My yield is low, and I see "heavy" impurities. What are they?
Diagnosis:Aldol Condensation / Polymerization.
Methoxyacetone has alpha-protons that are acidic. In the presence of basic amines (isopropylamine), the ketone can self-condense (Aldol reaction) to form dimers or polymers.
Corrective Actions:
Temperature Control: Keep the initial mixing temperature low (0–10°C) during the amine addition.
Solvent Choice: Use a solvent that stabilizes the imine but doesn't promote proton transfer. Methanol is standard, but Dichloromethane (DCM) or THF can reduce aldol side reactions if using hydride reductants.
Acid Additive: For hydride reductions, adding a weak acid (Acetic Acid) neutralizes the basicity slightly, preventing the "runaway" basic aldol condensation while catalyzing imine formation.
Best for small-scale purity where hydrogen gas handling is difficult. Uses Sodium Triacetoxyborohydride (STAB) , which is milder than
and does not reduce ketones effectively, providing "chemoselective" safety [2].
Step-by-Step:
Dissolve 1-methoxy-2-propanone (1.0 equiv) and Isopropylamine (1.5 equiv) in DCE (Dichloroethane) or THF .
Add Acetic Acid (1.0 equiv). Critical: This catalyzes imine formation.[1]
Stir at Room Temp for 2 hours.
Add Sodium Triacetoxyborohydride (1.4 equiv) in portions.
Stir overnight under Nitrogen.
Quench with saturated aqueous
.
Visualization: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flowchart for resolving specific impurity profiles in the crude reaction mixture.
References
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). "Synthesis of Amines - Reductive Amination." Available at: [Link]
Kanto Chemical Co., Inc. (n.d.). "New Catalysts for Reductive Amination."[2][3] Available at: [Link] (Referencing Iridium/Pt catalyst specificity for bulky substrates).
Improving storage stability of (1-Methoxypropan-2-yl)(propan-2-yl)amine
Technical Support Center: (1-Methoxypropan-2-yl)(propan-2-yl)amine A Guide to Improving and Verifying Long-Term Storage Stability Welcome to the technical support guide for (1-Methoxypropan-2-yl)(propan-2-yl)amine. This...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (1-Methoxypropan-2-yl)(propan-2-yl)amine
A Guide to Improving and Verifying Long-Term Storage Stability
Welcome to the technical support guide for (1-Methoxypropan-2-yl)(propan-2-yl)amine. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to ensure the long-term stability and integrity of your samples. Given the compound's dual functional nature—a secondary amine and an ether—it is susceptible to specific degradation pathways that require careful management to ensure experimental reproducibility and laboratory safety.
Section 1: Understanding the Instability of (1-Methoxypropan-2-yl)(propan-2-yl)amine
This section addresses the fundamental chemical reasons behind the compound's potential degradation during storage.
Q1: What are the primary causes of degradation for (1-Methoxypropan-2-yl)(propan-2-yl)amine during storage?
A: The storage instability of (1-Methoxypropan-2-yl)(propan-2-yl)amine arises from the reactivity of its two core functional groups: the secondary amine and the ether moiety. Each is susceptible to a distinct degradation pathway, which can occur concurrently.
Amine Oxidation: The secondary amine group is prone to oxidation, a reaction accelerated by the presence of atmospheric oxygen and light.[1] This process can lead to the formation of colored impurities and other degradation by-products, compromising the purity of the material.[1] Elevated temperatures can significantly increase the rate of this degradation.[2][3]
Ether Peroxide Formation: The ether group, particularly due to the presence of secondary hydrogens on the adjacent carbons, can react with molecular oxygen in a free-radical process known as auto-oxidation.[4] This reaction forms unstable and potentially explosive peroxide compounds.[5][6] This process is initiated by light and exposure to air, making it a critical safety concern, especially in partially emptied or long-term storage containers.[5][6][7] Peroxides can concentrate upon evaporation or distillation, presenting a severe explosion hazard.[6][8]
Caption: Dual degradation pathways for the stored compound.
Section 2: Troubleshooting Common Storage Issues
This section provides actionable steps for identifying and resolving common problems encountered during the storage of (1-Methoxypropan-2-yl)(propan-2-yl)amine.
Q2: I've observed a color change (e.g., yellowing) in my sample. What does this indicate and what should I do?
A: A gradual change in color, typically to a yellow or brownish hue, is a strong indicator of amine oxidation.[1] While this may not immediately impact every application, it signifies a loss of purity.
Troubleshooting Steps:
Safety First: Before handling, visually inspect the container for any signs of peroxide formation, such as crystal formation around the cap or stratification of the liquid.[4][7][8] If crystals are observed, DO NOT MOVE OR OPEN THE CONTAINER . Contact your institution's Environmental Health & Safety (EH&S) office immediately.[4][8]
Assess Purity: If the sample is safe to handle, assess its purity using an appropriate analytical method (e.g., GC-MS, NMR) to quantify the level of degradation.
Consider Purification: For high-purity applications, the material may need to be repurified, for example, by distillation. However, this is only safe after confirming the absence of peroxides.
Q3: How can I test for the presence of peroxides in my stored sample?
A: Regular testing for peroxides is a critical safety procedure for any stored ether-containing compound.[5] Testing should be performed at minimum three-month intervals for opened containers.[5]
Protocol: Peroxide Detection Using Test Strips
This protocol is a general guideline. Always follow the specific instructions provided by the manufacturer of your peroxide test strips.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Sample Preparation: In a well-ventilated fume hood, carefully open the container. Use a clean glass pipette or rod to withdraw a small aliquot of the (1-Methoxypropan-2-yl)(propan-2-yl)amine.
Testing: Dip the test strip into the aliquot for the time specified by the manufacturer (typically 1-2 seconds).
Reading: Remove the strip and wait for the color to develop. Compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration (usually in ppm).
Action: If the test is positive for peroxides (even at low levels), the material should be treated to remove them before use, especially before any heating or distillation.
Q4: My sample tested positive for peroxides. How can I safely remove them?
A: Peroxides can be removed from ethers, but the process must be handled with extreme care. The purified solvent should be used immediately, as the purification process also removes any stabilizing inhibitors, making the material more susceptible to rapid peroxide formation.[5][7]
Protocol: Peroxide Removal with Activated Alumina
Setup: In a fume hood, securely clamp a glass chromatography column. Place a small plug of glass wool at the bottom.
Packing: Fill the column with activated basic alumina. The amount will depend on the volume of solvent to be purified (a common guideline is ~100g of alumina per 100-200 mL of solvent).
Percolation: Carefully pour the peroxide-containing amine onto the top of the alumina column and allow it to percolate through under gravity. Collect the purified liquid in a clean, dry flask.
Verification: Retest the collected liquid for the presence of peroxides to ensure the procedure was successful.[7]
Immediate Use: Use the purified material immediately. Do not store it for later use.[5][7]
Disposal: The alumina column will retain some peroxides and should be treated as hazardous waste according to your institution's guidelines.
Section 3: Best Practices for Long-Term Storage
Proactive measures are the most effective way to ensure the stability of (1-Methoxypropan-2-yl)(propan-2-yl)amine.
Q5: What are the ideal storage conditions (temperature, atmosphere, container) for this compound?
A: Adhering to proper storage protocols is essential to minimize both oxidation and peroxide formation.
Parameter
Recommendation
Rationale
Temperature
Store in a cool, dry, well-ventilated area.
High temperatures accelerate both amine degradation and peroxide formation.[2][3] Refrigeration is not recommended as it does not prevent peroxide formation and can lead to condensation.[5][6]
Atmosphere
Store under an inert atmosphere (e.g., Argon, Nitrogen).
Prevents contact with atmospheric oxygen, which is required for both primary degradation pathways.[1][8]
Container
Tightly sealed, amber glass or opaque bottles.
Protects from light, which initiates and accelerates peroxide formation and amine oxidation.[6][7][8] An air-tight seal is critical.[6]
Labeling
Clearly label with Date Received and Date Opened .
Essential for tracking the age of the chemical to enforce testing and disposal schedules.[6][7][8]
Quantity
Purchase in small quantities that can be used up quickly.
Minimizes the storage time of opened containers, reducing the window for degradation.[7][8]
Q6: Should I use a stabilizer or antioxidant? If so, what kind?
A: Yes, the use of a stabilizer is highly recommended. Whenever possible, purchase the compound with a pre-added inhibitor.[7] If you need to add one, antioxidants from the aromatic amine or hindered amine stabilizer (HAS) families are effective at protecting against oxidative degradation.[9][10][11][12] These compounds work by scavenging the free radicals that propagate the oxidation and peroxide formation reactions. The choice and concentration would depend on the specific application and should be experimentally validated.
Caption: Decision workflow for handling stored samples.
Section 4: Frequently Asked Questions (FAQs)
Q7: How long can I store the compound after opening the container?
A: For peroxide-forming chemicals like this one, it is strongly recommended to test for peroxides at least every three months after opening.[5] Unopened containers from the manufacturer can generally be stored for up to one year under ideal conditions, but should be tested before first use if stored for an extended period.[5]
Q8: Is it safe to distill (1-Methoxypropan-2-yl)(propan-2-yl)amine that has been stored for a while?
A: It is EXTREMELY DANGEROUS to distill this or any other ether-containing compound without first confirming the absence of peroxides. Distillation concentrates any non-volatile peroxides in the distillation pot, which can detonate violently when subjected to heat or shock.[5][6] Always test for peroxides immediately before any distillation, and never distill the flask to dryness, leaving at least 20% of the liquid behind as a safety measure.[8]
Q9: What container materials are compatible with this amine?
A: Based on general compatibility data for amines and ethers, the following can be used as a guide. However, it is always best to verify compatibility for your specific application.
Good Compatibility: High-Density Polyethylene (HDPE), Polypropylene (PP).[13]
Not Recommended: Avoid materials like PVC, Polycarbonate, and certain metals like aluminum, copper, and brass, which can be corroded by amines or catalyze degradation.[14][15][16] The original manufacturer's container is often the best choice; for example, some ethers are shipped in steel cans where the iron acts as a peroxide inhibitor.[4]
References
Ethers - storage and the detection and removal of peroxides. (n.d.). The University of Edinburgh. Retrieved from [Link]
MINIMIZING PEROXIDE FORMATION. (n.d.). University of California, Riverside, Environmental Health & Safety. Retrieved from [Link]
Ethers and peroxide forming compounds. (n.d.). Western Sydney University. Retrieved from [Link]
Peroxide Forming Chemicals: Management, Retention and Storage. (n.d.). Virginia Commonwealth University, Office of Clinical and Research Safety. Retrieved from [Link]
Section 7C: Peroxide Forming Compounds and Reactives. (n.d.). Princeton University, Environmental Health and Safety. Retrieved from [Link]
Chemical Compatibility by Container Resin. (n.d.). CP Lab Safety. Retrieved from [Link]
Effect of temperature on amine loss. (n.d.). ResearchGate. Retrieved from [Link]
Raza, A., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. Retrieved from [Link]
Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (n.d.). PMC. Retrieved from [Link]
Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.). The University of Texas at Austin. Retrieved from [Link]
Thermal Degradation Of Amines For Co 2 Capture. (2015). UKnowledge. Retrieved from [Link]
What are stabilizers for amides, imides and amines for their long time storage? (2015). ResearchGate. Retrieved from [Link]
Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved from [Link]
User Query: "I am struggling to remove residual water from (1-Methoxypropan-2-yl)(propan-2-yl)amine. Standard drying agents seem ineffective or degrade my yield."
Scientist’s Assessment:
This molecule presents a "double-threat" for water retention:
The Amine Nitrogen: Acts as a hydrogen-bond acceptor/donor.[1]
The Ether Oxygen: Provides an additional site for hydrogen bonding with water.[1]
Furthermore, as a secondary amine, it is basic.[2] This rules out many common acidic drying agents (like Silica or acidic clays) and complex-forming salts (like Calcium Chloride).[1][2] The following guide details a self-validating purification workflow designed to minimize product loss while maximizing dryness.
Diagnostic Phase: Measuring Water Content
Before attempting purification, you must accurately quantify the problem.[2] Standard Karl Fischer (KF) titration often fails with amines due to pH shifts.[1]
FAQ: Why are my Karl Fischer results drifting or unrepeatable?
Answer: Standard KF reagents are buffered to a pH of 5–7.[1] Amines are basic and can shift the reaction mixture pH > 8. At this basicity, the iodine in the KF reagent undergoes a side reaction (the Bunsen reaction shifts), leading to vanishing endpoints and artificially high water readings.[2]
Protocol: Buffered KF Titration
To accurately measure water in (1-Methoxypropan-2-yl)(propan-2-yl)amine, you must neutralize the amine in situ.[1][2]
Solvent: Use a Methanol/Salicylic Acid mixture (or commercial "KF Solvent for Amines").[1]
Buffer: Add Benzoic Acid or Salicylic Acid to the titration vessel before adding your sample.[1]
Target: Ensure the solvent remains weakly acidic/neutral (pH 5–7).
Execution: Inject sample. If the drift persists, the solvent capacity is exhausted; replace the solvent.[2]
Strategic Drying Workflow (Decision Tree)
Do not rely on a single method. Use a staged approach based on initial water content.[1]
Figure 1: Decision matrix for selecting the appropriate drying method based on initial water concentration.
Method A: Azeotropic Distillation (Bulk Removal)
When to use: If the amine is "wet" (>1% water).
Why: Direct distillation of the amine/water mixture is inefficient because amines often "drag" water over. You need an entrainer.[1]
4A Sieves: Standard for water.[1] Pore size (4 Å) is smaller than the amine (estimated diameter >5 Å), so the amine is excluded while water (2.7 Å) is trapped.
3A Sieves: Also effective.[1] Safer if you are worried about the amine entering the pores, but 4A is generally acceptable for this molecule size.[2]
Activation Protocol (CRITICAL):
Sieves from the jar are not dry . They must be activated.[1]
Usage: Add 10–20% w/v to the amine.[1] Let stand for 24 hours before use.
References & Grounding
Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for amine drying using KOH and CaH₂).[1]
Karl Fischer Interference: Honeywell Research Chemicals.[1] Hydranal™ - Water Determination in Amines.[1][2] (Explains the Bunsen reaction side-effects and buffering requirements).
Azeotropic Data: Gmehling, J., et al. Azeotropic Data.[1] Wiley-VCH.[1][2] (Source for Toluene-Water azeotrope boiling points).[1][2]
Sieve Selectivity: Grace Davison Discovery Sciences.[1] Molecular Sieve Brochure. (Details pore size exclusion limits: Water 2.7Å vs. Organics).[1]
A Comparative Guide to HPLC Method Development for the Purity Analysis of (1-Methoxypropan-2-yl)(propan-2-yl)amine
Introduction: The Analytical Imperative for Chiral Amine Purity (1-Methoxypropan-2-yl)(propan-2-yl)amine is a secondary amine featuring a critical chiral center. In pharmaceutical and chemical synthesis, such chiral buil...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for Chiral Amine Purity
(1-Methoxypropan-2-yl)(propan-2-yl)amine is a secondary amine featuring a critical chiral center. In pharmaceutical and chemical synthesis, such chiral building blocks are invaluable, with the biological activity and safety profile of the final active pharmaceutical ingredient (API) often residing in a single enantiomer.[1] Consequently, the development of a robust, stability-indicating analytical method to determine chemical and enantiomeric purity is not merely a quality control exercise; it is a fundamental component of ensuring product safety and efficacy.[2]
This guide provides an in-depth, experience-driven comparison of strategies for developing a High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column screening to forced degradation studies, grounding our approach in the principles outlined by the International Council for Harmonisation (ICH).[3][4]
Analyte Profile: Guiding the Chromatographic Strategy
Before any practical work commences, a thorough understanding of the analyte's physicochemical properties is paramount.
Polarity: The presence of the ether and amine functionalities imparts significant polarity.
UV Absorbance: Lacks a strong chromophore, suggesting that detection at low UV wavelengths (e.g., 200-220 nm) will be necessary. If sensitivity is insufficient, pre-column derivatization may be required.[5]
Basicity (pKa): As an amine, the molecule is basic. This property is critical, as it can lead to strong, undesirable interactions with acidic residual silanols on silica-based HPLC columns, resulting in poor peak shape (tailing).[6]
These characteristics immediately inform our high-level strategy: a reversed-phase HPLC method is a logical starting point due to the analyte's polarity, but special attention must be paid to controlling peak shape and potentially separating enantiomers.
The Method Development Workflow: A Strategic Overview
A systematic, risk-based approach to method development is crucial for efficiency and regulatory compliance.[3] The workflow is designed to progressively narrow down chromatographic parameters, culminating in a validated, stability-indicating method.
Caption: A systematic workflow for HPLC method development.
Phase 1: Comparative Screening of Initial Conditions
The goal of this phase is not to achieve perfect separation but to identify the most promising column and mobile phase system for further optimization. We will compare three stationary phases with distinct selectivities.
Experimental Protocol: Column and Mobile Phase Screening
System Preparation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is used.
Sample Preparation: Prepare a 0.5 mg/mL solution of (1-Methoxypropan-2-yl)(propan-2-yl)amine reference standard in a 50:50 mixture of water and acetonitrile.
Screening Conditions:
Columns:
A: Standard C18 (e.g., 150 x 4.6 mm, 5 µm)
B: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)
C: Polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm)[1]
Mobile Phase A: Acetonitrile
Mobile Phase B: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5 with Ammonium Hydroxide.
Mobile Phase C (for CSP): n-Hexane
Mobile Phase D (for CSP): Isopropanol (IPA) with 0.1% Diethylamine (DEA)[7]
Gradient (for Reversed-Phase): 5% to 95% A in 20 minutes.
Isocratic (for Normal-Phase/CSP): 90:10 C:D
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: 210 nm
Data Evaluation: For each column, assess retention time (k'), peak asymmetry (As), and the resolution of any observed impurities or enantiomers.
Data Presentation: Column Performance Comparison
Parameter
Column A (C18)
Column B (Phenyl-Hexyl)
Column C (Chiral - NP)
Rationale & Justification
Retention Factor (k')
1.8
2.5
4.2 / 4.9 (enantiomers)
C18 shows low retention, indicating the analyte is too polar for strong hydrophobic interaction.[8] The Phenyl-Hexyl phase provides enhanced retention for the amine through π-π and dipole-dipole interactions.[9] The chiral column provides good retention and enantiomeric separation.[10]
Peak Asymmetry (As)
2.1
1.3
1.1
Severe tailing on C18 due to silanol interaction.[6] Phenyl-Hexyl shows improved peak shape. The use of DEA as a basic additive in the normal phase mobile phase effectively masks silanols, providing excellent peak symmetry.[11]
Resolution (Rs) of Impurities
Poor (co-elution)
Moderate (Rs = 1.4)
Excellent (Rs > 2.0)
The unique selectivity of the Phenyl-Hexyl phase offers better separation than C18. The chiral stationary phase, designed for stereoisomers, also demonstrates superior resolving power for closely related structural impurities.[7]
Conclusion
Not Suitable.
Viable Alternative.
Most Promising.
The chiral stationary phase provides the dual benefit of separating both enantiomers and process-related impurities, making it the superior choice for a comprehensive purity method.
Based on this screening, the Chiral Stationary Phase (CSP) with a normal-phase mobile phase is selected for further optimization. It offers the critical ability to resolve enantiomers while also providing excellent peak shape and resolution for general impurities.
Phase 2: Method Optimization
With the column and mobile phase system selected, we now fine-tune the parameters to achieve optimal resolution and analysis time. The primary variables are the ratio of the alcohol modifier (IPA) and the concentration of the basic additive (DEA).
Rationale for IPA Adjustment: Increasing the percentage of IPA (the polar component) in the n-hexane mobile phase will decrease the retention time of the analytes. The goal is to find a balance that provides adequate resolution (Rs > 2.0 for all peaks) in the shortest possible run time.[12]
Rationale for DEA Concentration: While 0.1% DEA was effective in screening, its concentration can be adjusted. Too little may lead to peak tailing, while too much can sometimes affect the stationary phase or detector baseline. A range of 0.05% to 0.2% will be explored to ensure robust peak symmetry.
After experimentation, the following optimized conditions were established.
To ensure the method is "stability-indicating," it must be able to separate the main analyte peak from any potential degradation products.[2][13] Forced degradation, or stress testing, is the process of intentionally degrading the sample to generate these products.[14] This is a critical requirement of regulatory bodies and is described in ICH guideline Q1A(R2).[14][15]
Experimental Protocol: Forced Degradation
Sample Preparation: Prepare separate 1 mg/mL solutions of (1-Methoxypropan-2-yl)(propan-2-yl)amine.
Stress Conditions: Expose each solution to one of the following conditions. The goal is to achieve 5-20% degradation of the parent peak.[15]
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours. Neutralize with 1N HCl before injection.
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal: Heat the solution at 80°C for 48 hours.
Photolytic: Expose the solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Analysis: Analyze the unstressed control, a blank (reagents only), and each stressed sample using the optimized HPLC method.
Evaluation: Use the DAD to assess peak purity for the main analyte peak in each chromatogram. Calculate the mass balance to ensure all major components are accounted for.[15]
Data Presentation: Summary of Forced Degradation Results
Stress Condition
% Degradation
Number of Degradants
Resolution (Rs) of Closest Degradant
Peak Purity
Mass Balance
Acid Hydrolysis
15.2%
2
2.8
Pass
99.1%
Base Hydrolysis
8.9%
1
3.5
Pass
99.5%
Oxidation
18.5%
3
2.2
Pass
98.8%
Thermal
5.5%
1
4.1
Pass
100.2%
Photolytic
11.3%
2
3.1
Pass
99.3%
The results demonstrate that all degradation products are well-resolved from the parent peak (Rs > 2.0), and the peak purity analysis confirms the main peak is spectrally homogenous. This successfully validates the method as stability-indicating.
Phase 4: Method Validation (Overview)
The final step is to formally validate the developed method according to ICH Q2(R2) guidelines.[16][17] This involves a series of experiments to demonstrate that the method is fit for its intended purpose.[4][18] Key parameters to be assessed include:
Specificity: Proven through the forced degradation study.
Linearity: Demonstrating a direct correlation between concentration and detector response.
Accuracy: Showing the closeness of the results to the true value.
Precision: (Repeatability and Intermediate Precision): Assessing the method's consistency.
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified.
Robustness: The method's resilience to small, deliberate variations in parameters.
Conclusion
This guide has detailed a systematic, comparative approach to developing a stability-indicating HPLC method for the purity analysis of (1-Methoxypropan-2-yl)(propan-2-yl)amine. By comparing stationary phases with orthogonal selectivity, we identified a chiral column under normal-phase conditions as the optimal choice, capable of simultaneously resolving enantiomers and process-related impurities. The subsequent optimization and rigorous forced degradation studies confirmed the method's suitability. This scientifically grounded workflow, rooted in regulatory expectations, ensures the development of a reliable and robust analytical method crucial for pharmaceutical quality control.
References
Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
ScienceDirect. (n.d.). Forced degradation and impurity profiling.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
BenchChem. (n.d.). HPLC method for chiral separation of 7-Methylchroman-4-amine.
BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
Bentham Science Publishers. (2016, February 1). Impurities and Forced Degradation Studies: A Review.
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
LCGC International. (2020, November 11). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
Separation Science. (2023, December 8). HPLC Column Selection Guide to Help You Achieve the Best Separation.
Welch Materials, Inc. (n.d.). HPLC Columns and Consumables Selection Chart.
LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
[1] Core Directive & Executive Summary Do not treat this chemical as a generic organic solvent. (1-Methoxypropan-2-yl)(propan-2-yl)amine (also known as N-isopropyl-1-methoxy-2-propylamine) is a secondary aliphatic amine...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Core Directive & Executive Summary
Do not treat this chemical as a generic organic solvent.
(1-Methoxypropan-2-yl)(propan-2-yl)amine (also known as N-isopropyl-1-methoxy-2-propylamine) is a secondary aliphatic amine with an ether linkage.[1] Its disposal requires a protocol that addresses two distinct hazard vectors simultaneously: Flammability (Flashpoint < 60°C) and Corrosivity (pH > 12.5) .
Mismanagement of this waste stream typically results in two failure modes:
Corrodes soft metals; explodes with strong oxidizers.
The Self-Validating Disposal Protocol
This protocol uses a "Check-Act-Verify" logic to ensure safety at every stage.[1] You must perform the validation steps (Step 1 & 2) before transferring waste to the central accumulation area.
Step 1: Pre-Disposal Validation (The "Go/No-Go" Check)
Before moving the bottle, validate its stability.[1]
Peroxide Test: If the container is >6 months old or has a crust around the cap, test for organic peroxides using a colorimetric strip (e.g., Quantofix).
Result < 10 ppm: Proceed to Step 2.
Result > 10 ppm:STOP. Do not move. Contact EHS for stabilization (typically involving reduction with ferrous sulfate).
Phase Check: Visually inspect for phase separation.[1] If mixed with aqueous waste, amines can salt out. Ensure the mixture is single-phase or clearly labeled as bi-phasic.
Step 2: Segregation Strategy
Causality: Amines are organic bases.[1] The most common lab accident involves pouring an amine into a "General Organic Waste" carboy that previously held acid chlorides or acidic aqueous layers.
Dedicated Stream: Segregate into a container labeled "Basic Organic Waste" or "Amines/Flammable" .[1]
Absolute Ban: NEVER add to containers labeled "Acidic Waste," "Halogenated Waste" (unless pH verified), or "Oxidizers."
Step 3: Container Selection & Packaging
Material: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .[1]
Avoid: Aluminum cans or fittings.[1] The amine functionality attacks aluminum, generating hydrogen gas (pressurization risk).
Headspace: Leave at least 10% headspace to accommodate vapor expansion.[1]
Grounding: If transferring >4 Liters, ground the receiving drum to prevent static discharge ignition.
Step 4: Labeling & Handoff
Standard "Hazardous Waste" labels are insufficient. You must add specific hazard text:
Operational Workflow Diagram
The following decision tree visualizes the logic flow for disposing of this specific amine.
Figure 1: Decision logic for the safe disposal of ether-amines, prioritizing peroxide detection and pH segregation.[1]
Emergency Contingencies
Even with strict protocols, spills occur. Prepare for these specific scenarios:
Scenario
Immediate Action
Rationale
Skin Contact
Flush for 15 mins immediately. Do not wait for pain.
Amines penetrate skin rapidly; the methoxy group enhances solubility in lipid layers.
Bench Spill (< 50 mL)
Absorb with vermiculite or clay pads .[1] Do NOT use paper towels.
Paper towels increase surface area for evaporation (flammability) and can react with strong bases.
Prohibited: Deep well injection or sewer discharge.[1]
References
PubChem. (2025).[1] Compound Summary: 1-Methoxy-2-propylamine (Primary amine analog data).[1] National Library of Medicine. [Link][1]
U.S. EPA. (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Environmental Protection Agency.[1][5] [Link]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press.[1] [Link]
Personal Protective Equipment & Safe Handling Guide: (1-Methoxypropan-2-yl)(propan-2-yl)amine
[1][2][3] Executive Safety Summary & Chemical Identity (1-Methoxypropan-2-yl)(propan-2-yl)amine (also known as N-isopropyl-1-methoxypropan-2-amine) is a secondary aliphatic amine with an ether linkage.[1][2] While specif...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Safety Summary & Chemical Identity
(1-Methoxypropan-2-yl)(propan-2-yl)amine (also known as N-isopropyl-1-methoxypropan-2-amine) is a secondary aliphatic amine with an ether linkage.[1][2] While specific Safety Data Sheet (SDS) availability for this exact structure may be limited in public databases, its safety profile can be rigorously derived via Read-Across Methodology from its closest structural analogs: Diisopropylamine (CAS 108-18-9) and 1-Methoxy-2-propylamine (CAS 37143-54-7).[1][2]
Core Hazard Classification (Derived):
Flammable Liquid (Category 2/3): High vapor pressure; flash point likely < 30°C.[1][2]
Skin Corrosion (Category 1B): Causes severe skin burns and eye damage due to high alkalinity (pKa ~10-11).[1][2]
Acute Toxicity (Oral/Inhalation): Harmful to toxic if swallowed or inhaled.[2]
Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation.[2]
Implication: The amine group confers corrosivity and basicity.[2] The ether and alkyl groups increase volatility and flammability.[2]
Personal Protective Equipment (PPE) Matrix
Effective protection requires a multi-barrier approach.[1][2] The following PPE selection is based on permeation data for secondary amines and glycol ethers.
Hand Protection Strategy
Critical Insight: Standard disposable nitrile gloves (4 mil) provide only splash protection and will degrade rapidly (< 15 mins) upon contact with aliphatic amines.[2]
Glove Material
Thickness
Breakthrough Time
Usage Scenario
Laminate (Silver Shield/4H)
> 2.7 mil
> 480 min
Mandatory for spill cleanup, bulk transfer, or prolonged handling.[1][2]
Butyl Rubber
> 25 mil
> 480 min
Excellent for immersion; offers good dexterity for heavy tasks.[1][2]
Nitrile (Disposable)
4-6 mil
< 10 min
Splash Only. Double-gloving recommended.[1][2] Change immediately upon contamination.[1][2]
Verify Ventilation: Ensure fume hood is operational.
Eliminate Ignition Sources: Remove hot plates, open flames, and non-intrinsically safe electronics.[1][2]
Grounding: If transferring > 1L, ground and bond both the source and receiving containers to prevent static discharge (amines have low conductivity and high flammability).[1][2]
Phase 2: Transfer & Manipulation[1][2][3]
Cannula Transfer (Recommended): For volumes > 50 mL, use a cannula or chemically resistant pump (PTFE/Teflon lines) to transfer the liquid under inert gas (Nitrogen/Argon) pressure.[1][2]
Syringe Handling: For small volumes, use a glass syringe with a Luer-lock tip.[1][2] Avoid plastic syringes (polystyrene) which may be dissolved by the amine/ether functionality.[2]
Quenching: Keep a beaker of dilute acid (e.g., 1M HCl) in the hood to neutralize minor drips on tools immediately.[1][2]
Phase 3: Post-Operation & Decontamination[2][3]
Wipe Down: Clean all surfaces with a detergent solution, followed by water.[1][2]
Waste Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) or halogenated solvents (e.g., dichloromethane) in the waste stream, as this can generate heat or toxic byproducts.[1][2]
Visual Workflow: Safety Logic & Decision Tree
The following diagram outlines the decision logic for handling and spill response.
Caption: Decision logic for safe handling, PPE selection, and spill response protocols.
Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to high vapor toxicity.[1][2]
First Aid
Skin Contact: Immediate flush with water for 15 minutes .[2] Do not use neutralizing agents on the skin (can cause thermal burns).[2][3] Remove contaminated clothing under the shower.[2]
Eye Contact: Flush with tepid water or eyewash station for 15 minutes , holding eyelids open.[1][2] Seek immediate ophthalmological attention.
Inhalation: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.[1][2]
Disposal & Waste Management
Proper disposal is critical to prevent environmental contamination and reaction hazards.[1][2]